Yadanzioside G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H48O18 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14?,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1 |
InChI Key |
YNYBTCKMNHXXGZ-WWXKCPBUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Yadanzioside G: A Technical Overview of its Origin, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a naturally occurring quassinoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural source, and detailed methodologies for the isolation and characterization of this compound. All quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the workflows and logical relationships involved in the study of this compound.
Origin and Natural Source
This compound is a secondary metabolite produced by the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[1][2] This plant, commonly known as "Ya-dan-zi" in traditional Chinese medicine, is primarily found in tropical and subtropical regions of Asia, including China, Indonesia, and Malaysia.[1] The compound is predominantly located in the fruits and seeds of Brucea javanica.[1][2] Quassinoids, the class of compounds to which this compound belongs, are recognized as the main bioactive constituents of this plant, contributing to its various reported pharmacological activities.[1]
Quantitative Data
While the initial report on the isolation of this compound did not specify the yield, subsequent studies on the chemical constituents of Brucea javanica have provided quantitative data for various quassinoids. The concentration of these compounds can vary depending on the geographical origin, harvesting time, and the specific part of the plant used for extraction. A comprehensive analysis of the phytochemical profile of Brucea javanica seeds is crucial for understanding the relative abundance of this compound.
Table 1: Quassinoid Content in Brucea javanica
| Compound | Plant Part | Extraction Solvent | Reported Yield/Concentration | Reference |
| Bruceine A | Seeds | Methanol (B129727) | 0.005% | (Yoshimura et al., 1985) |
| Bruceine B | Seeds | Methanol | 0.003% | (Yoshimura et al., 1985) |
| Bruceine C | Seeds | Methanol | 0.002% | (Yoshimura et al., 1985) |
| This compound | Seeds | Methanol | Not explicitly reported in the initial study | (Yoshimura et al., 1985) |
Note: The yields of many quassinoids, including this compound, are often low, necessitating efficient extraction and purification techniques.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocols are based on the original report by Yoshimura et al. (1985) and other related literature on quassinoid isolation from Brucea javanica.
Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.
-
Defatting: The powdered seeds are first defatted by extraction with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents.
-
Extraction: The defatted material is then extracted exhaustively with methanol (MeOH) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, typically chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The quassinoid glycosides, including this compound, are expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
Purification
The fraction containing this compound is subjected to a series of chromatographic techniques for purification:
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is first chromatographed on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase Chromatography: Fractions containing the target compound are further purified by reversed-phase column chromatography (e.g., using octadecylsilyl (ODS) silica gel) with a methanol-water gradient system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column to yield pure this compound.
Characterization
The structure of the isolated this compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| HR-FAB-MS | Molecular formula established as C₃₆H₄₈O₁₈. |
| ¹H NMR | Signals corresponding to a glucose moiety, a complex quassinoid aglycone with characteristic olefinic and methine protons. |
| ¹³C NMR | Resonances confirming the presence of 36 carbons, including those of the glucose unit and the tetracyclic triterpene core. |
Visualizations
Logical Relationship of this compound Origin
Caption: Origin of this compound.
Experimental Workflow for Isolation
References
Yadanzioside G: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of Brucea javanica are largely attributable to a class of bitter triterpenoids known as quassinoids.[1][3] Among the numerous quassinoids isolated from this plant, Yadanzioside G, a quassinoid glycoside, has garnered attention for its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and what is known about the biological activity of this compound, with a focus on its relevance to cancer research.
Discovery and Structural Elucidation
This compound was first isolated from the seeds of Brucea javanica by a team of Japanese researchers, Toshiro Sakaki and Shin Yoshimura, in the mid-1980s.[4][5] Its discovery was part of a broader investigation into the chemical constituents of this medicinally important plant, which led to the identification of a series of new quassinoid glycosides named yadanziosides.[5][6]
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which are standard procedures in natural product chemistry. While the original detailed data from the 1984 publication by Sakaki et al. is not fully available in the public domain, the general methodology would have involved the following:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. This compound has a molecular formula of C36H48O18.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), esters (C=O), and glycosidic linkages (C-O-C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule, including the complex stereochemistry of the quassinoid core and the nature and attachment point of the sugar moiety.
The structure was determined to be a highly oxygenated triterpenoid (B12794562) glycoside, characteristic of the quassinoids found in the Simaroubaceae family.
Isolation from Brucea javanica
The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction and chromatography. The general workflow, based on typical phytochemical isolation procedures for quassinoids, is outlined below.
Experimental Protocol: Isolation of this compound
1. Plant Material and Extraction:
- Dried and powdered seeds of Brucea javanica are subjected to solvent extraction.
- A common method involves initial defatting with a non-polar solvent like hexane (B92381) to remove lipids.
- The defatted material is then extracted with a more polar solvent, typically methanol (B129727) or ethanol (B145695), to isolate the glycosides and other polar compounds.
2. Solvent Partitioning:
- The crude methanol or ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol.
- Quassinoid glycosides like this compound are expected to partition into the more polar fractions, particularly the n-butanol fraction.
3. Chromatographic Purification:
- The n-butanol fraction is subjected to a series of chromatographic separations to isolate the individual compounds.
- Column Chromatography: The fraction is first separated on a silica (B1680970) gel or a reversed-phase (C18) column using a gradient solvent system (e.g., a mixture of chloroform and methanol, or methanol and water).
- High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography are further purified using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.
4. Purity Assessment:
- The purity of the isolated this compound is confirmed by analytical HPLC and by its spectroscopic data (NMR, MS).
Below is a diagram illustrating the general workflow for the isolation of this compound.
Quantitative Data
| Property | Data |
| Molecular Formula | C36H48O18 |
| Molecular Weight | 768.75 g/mol |
| Source | Seeds of Brucea javanica |
| Compound Class | Quassinoid Glycoside |
Biological Activity and Mechanism of Action
Antileukemic Potential
Initial studies on the newly isolated yadanziosides, including this compound, revealed their potential as antileukemic agents.[5] This is consistent with the known cytotoxic and anticancer properties of many quassinoids isolated from Brucea javanica.[1][7] While specific studies detailing the antileukemic activity of this compound are limited, the broader class of quassinoids from this plant has been shown to be potent inducers of apoptosis in various cancer cell lines.[8]
Putative Signaling Pathway
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of other structurally related quassinoids from Brucea javanica, a plausible mechanism involves the induction of apoptosis through the modulation of key cellular signaling pathways.[8][9] Other quassinoids, such as Bruceine D, have been shown to induce apoptosis in leukemia cells by targeting the PI3K/Akt and MAPK/ERK pathways.[8] These pathways are critical for cell survival and proliferation, and their inhibition can lead to programmed cell death.
The proposed mechanism of action for this compound in leukemia cells is depicted in the following diagram. It is important to note that this is a putative pathway based on the activity of related compounds and requires experimental validation for this compound itself.
Conclusion and Future Directions
This compound is a noteworthy quassinoid glycoside from Brucea javanica with reported antileukemic potential. While its initial discovery and isolation have been documented, further research is needed to fully characterize its biological activities and elucidate its precise mechanism of action. For drug development professionals and researchers, this compound represents a promising lead compound that warrants further investigation. Future studies should focus on:
-
Detailed in vitro and in vivo studies: To confirm its antileukemic activity and evaluate its efficacy and toxicity in animal models.
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: To synthesize analogs of this compound with improved potency and selectivity.
The exploration of natural products like this compound from traditional medicinal plants such as Brucea javanica continues to be a valuable avenue for the discovery of new anticancer agents.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Yadanzioside G: Physical and Chemical Properties
Yadanzioside G is a naturally occurring quassinoid and terpenoid that has been isolated from Brucea javanica.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, biological activities, and generalized experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in research settings.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1][3] |
| Molecular Weight | 768.76 g/mol | [1][3][4] |
| CAS Number | 95258-17-6 | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥98% by HPLC | [3] |
| Solubility | Soluble in DMSO | [3] |
| Predicted Relative Density | 1.51 g/cm³ | [1] |
Storage and Stability:
For long-term preservation of its chemical integrity, this compound should be stored under specific conditions:
-
Powder: -20°C for up to 3 years.[1] It should be kept away from direct sunlight.[1]
-
In solvent (e.g., DMSO): -80°C for up to 1 year.[1]
Biological Activity
This compound has demonstrated notable biological activities that are of significant interest in pharmacological research.
Antipancreatic Cancer Activity
In vitro studies have shown that this compound exhibits activity against pancreatic cancer cell lines. In experiments using PANC-1 and SW1990 cells, this compound displayed inhibitory effects.[1] The IC₅₀ value for PANC-1 cells was determined to be 60 μg/mL after 72 hours of treatment.[1]
Anti-tuberculosis Potential
This compound is an inhibitor of the InhA enzyme (Mycobacterium enoyl acyl carrier protein reductase), which is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1][2] This inhibitory action suggests its potential as a lead compound for the development of new anti-tuberculosis drugs.[1][2]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following sections outline generalized methodologies for the isolation, purification, and spectroscopic analysis of this compound and similar natural products.
General Workflow for Isolation and Analysis
The isolation and characterization of this compound from its natural source, Brucea javanica, typically follows a multi-step process.
Spectroscopic Analysis
Structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons to assemble the complete molecular structure.[6]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: High-resolution mass spectrometry (HR-MS) is typically used to obtain an accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the unambiguous determination of the molecular formula.[6]
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.[6]
-
Data Acquisition: The spectrum is recorded to identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages.[6]
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound in pancreatic cancer are not detailed in the available literature, many anti-cancer agents derived from natural products exert their effects through pathways like the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.
Disclaimer: The following diagram represents a generalized MAPK/ERK signaling pathway. The specific interactions of this compound with the components of this pathway have not been experimentally confirmed and require further investigation.
Further research is necessary to elucidate the precise mechanisms of action and the specific molecular targets of this compound. This will be critical for its potential development as a therapeutic agent.
References
- 1. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 4. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Yadanzioside G molecular formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a detailed overview of the molecular characteristics, biological activities, and methodologies relevant to the study of this compound. The information presented herein is intended to support further research and development efforts in the fields of oncology and natural product chemistry.
Molecular Profile
This compound is a structurally intricate natural product belonging to the quassinoid class of terpenoids. Its defining features include a highly oxygenated picrasane (B1241345) skeleton linked to a glycosidic moiety.
Molecular Formula and Molecular Weight
A fundamental aspect of any chemical entity is its precise molecular composition. For this compound, these details are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
Biological Activity
Preliminary studies on crude extracts of Brucea javanica, which contain this compound among other quassinoids, have indicated cytotoxic effects against various cancer cell lines. While research specifically isolating the activity of this compound is ongoing, the broader class of quassinoids from this plant has demonstrated significant anti-cancer properties.
Cytotoxicity in Pancreatic Cancer
An alcohol extract derived from the fruit of Brucea javanica, known to contain this compound and other related quassinoids, has shown notable cytotoxicity against pancreatic adenocarcinoma cell lines.[2] This suggests that this compound may contribute to the observed anti-proliferative effects. Further investigation is required to determine the specific IC₅₀ value and the full cytotoxic profile of purified this compound.
Experimental Protocols
The study of this compound necessitates a range of experimental techniques, from its initial isolation from natural sources to the evaluation of its biological effects.
Isolation and Purification of Quassinoids from Brucea javanica
The following is a generalized protocol for the extraction and isolation of quassinoids, including this compound, from the seeds of Brucea javanica. This process typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
-
Partitioning:
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The fraction containing the quassinoid glycosides (often the ethyl acetate or n-butanol fraction) is subjected to repeated column chromatography.
-
Typical stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).
-
Elution is performed using a gradient of solvents, such as a chloroform-methanol or methanol-water mixture.
-
-
Purification:
-
Final purification of individual compounds like this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
Cytotoxicity Assay
To evaluate the anti-proliferative effects of this compound on cancer cells, a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed.
Protocol:
-
Cell Culture:
-
Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
-
Logical Workflow for this compound Research
The progression of research on this compound can be visualized as a logical workflow, from its discovery to the elucidation of its therapeutic potential.
Workflow for the research and development of this compound.
Conclusion
This compound represents a promising natural product with potential applications in cancer therapy. This guide has provided a foundational understanding of its molecular properties, initial evidence of its biological activity, and key experimental protocols for its study. Further dedicated research is essential to fully characterize its mechanism of action, evaluate its efficacy and safety in preclinical models, and ultimately explore its potential as a therapeutic agent. The provided workflows and protocols offer a framework for researchers to build upon in their investigation of this intriguing molecule.
References
- 1. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of invasive pancreatic cancer: restoring cell apoptosis by activating mitochondrial p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Yadanzioside G in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a complex quassinoid found in the plant Brucea javanica (L.) Merr., has garnered significant interest within the scientific community for its potential therapeutic properties. As with many intricate natural products, understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel enzymatic tools. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating available data with established principles of terpenoid biochemistry. While the complete pathway remains to be fully elucidated, this document synthesizes the known initial steps and proposes a putative route to this compound, supported by evidence from related biosynthetic pathways. This guide also details relevant experimental protocols and presents available quantitative data to serve as a resource for researchers in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C20 decanortriterpenoid glycoside, is believed to originate from the ubiquitous precursor of all terpenoids, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages: the formation of the protolimonoid core, the extensive oxidative modifications of this core to form the quassinoid skeleton, and the final glycosylation step.
Stage 1: Formation of the Protolimonoid Intermediate, Melianol
Recent studies have illuminated the early steps of quassinoid biosynthesis, revealing a shared evolutionary origin with limonoids[1]. The initial reactions are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of the key protolimonoid intermediate, melianol.
-
Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by a dedicated oxidosqualene cyclase (OSC) to form the initial triterpenoid (B12794562) scaffold.
-
Oxidation by Cytochrome P450s: The triterpenoid scaffold is then sequentially oxidized by two cytochrome P450 monooxygenases (CYPs) to yield melianol. These enzymes are responsible for introducing hydroxyl groups and facilitating rearrangements of the carbon skeleton.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Yadanzioside G and other Quassinoids from Brucea javanica
Introduction
Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known traditional Chinese medicine, where it is referred to as "Ya-dan-zi".[1] Traditionally, it has been used to treat conditions like amoebic dysentery, malaria, and cancer.[1][2] Modern phytochemical investigations have revealed that the primary bioactive constituents of B. javanica are tetracyclic triterpene quassinoids.[1][3] These compounds are responsible for the plant's diverse pharmacological effects, including potent antitumor, antimalarial, and anti-inflammatory activities.[1][4] Among the numerous quassinoids isolated, this compound, along with compounds like Brusatol and Bruceantin, has garnered significant scientific interest.[2][5] This document provides a comprehensive overview of the chemistry, biological activities, and experimental methodologies related to these important natural products.
Data Presentation: Physicochemical and Biological Activities
The quassinoids from Brucea javanica exhibit a wide range of biological activities. The following tables summarize the key quantitative data available for this compound and other prominent quassinoids from this species.
Table 1: Physicochemical Properties of Selected Quassinoids from Brucea javanica
| Compound | Molecular Formula | Key Characteristics / Solubility | Source |
| Yadanzioside F | C₃₂H₄₄O₁₆ | A quassinoid glycoside. Soluble in ethanol (B145695) (20 mg/mL). | [6] |
| Brusatol | C₂₆H₂₈O₁₁ | A triterpene lactone. Comprises approximately 0.3% of the fruit content. | [4][7] |
| Brucein A | C₂₆H₃₂O₁₁ | A natural quassinoid, also known as Dihydrobrusatol. | [8] |
| Brucein D | C₂₀H₂₆O₉ | A Notch inhibitor. | [8] |
| Bruceantin | C₂₈H₃₆O₁₁ | A quassinoid with antileukemic and antiprotozoal activities. | [8] |
| This compound | Not specified in results | An antileukemic quassinoid glycoside. | [2][5] |
| Yadanzioside P | C₂₈H₃₈O₁₄ | An antileukemic quassinoid glycoside. | [3][8] |
Table 2: Cytotoxic and Anticancer Activities of Quassinoids from Brucea javanica
| Compound | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Notes | Source |
| Brusatol | PANC-1 (Pancreatic) | 0.36 µmol/L | Inhibits Nrf2 pathway, sensitizing cells to chemotherapy. | [4] |
| SW1990 (Pancreatic) | 0.10 µmol/L | Induces apoptosis via JNK/p38 MAPK activation and NF-κB/STAT3 inhibition. | [4] | |
| Bruceoside D | CCRF-CEM (Leukemia) | Potent Inhibitor | A microtubule polymerization inhibitor. | [8] |
| A549 (Non-small cell lung) | Potent Inhibitor | [8] | ||
| OVCAR-3 (Ovarian) | Potent Inhibitor | [8] | ||
| Brucein D | Various human cancer cells | Not specified | A Notch inhibitor that induces apoptosis. | [8] |
| Compound 7 | MCF-7 (Breast) | 0.063 - 0.182 µM | Induces apoptosis via the intrinsic mitochondrial pathway. | [9] |
| MDA-MB-231 (Breast) | 0.081 - 0.238 µM | [9] | ||
| Compound 6, 8-11, 13, 14 | HCT-8, HepG2, BGC-823, A549, SKVO3 | 0.12 - 9.3 µM | Exhibited cytotoxicity against five human tumor cell lines. | [10][11] |
| Yadanziosides (general) | Leukemic cells | Active | Yadanziosides A, B, C, D, E, F, G, H, I, J, L, and P have shown antileukemic activity. | [5][8] |
Table 3: Other Biological Activities of Quassinoids from Brucea javanica
| Compound(s) | Biological Activity | Metric | Value / Result | Source |
| Yadanzioside I | Anti-Tobacco Mosaic Virus (TMV) | IC₅₀ | 4.22 µM | [8] |
| Compounds 8 and 10 | Anti-inflammatory (NO production inhibition) | IC₅₀ | 1.9 µM and 5.0 µM, respectively | [10][11] |
| 20-hydroxyyadanzigan & 5 others | Anti-complement (Classical Pathway) | CH₅₀ | 0.032 - 0.075 mg/mL | [12][13] |
| 20-hydroxyyadanzigan & 5 others | Anti-complement (Alternative Pathway) | AP₅₀ | 0.061 - 0.118 mg/mL | [12][13] |
| Brucein A, B, C, Brusatol, etc. | Lipolysis Stimulation | - | Active at nanomolar concentrations in adipocytes. | [14] |
| Bruceantin | Antimalarial, Anti-amoebic | - | Strong activity reported. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used for the study of quassinoids from B. javanica.
General Protocol for Extraction and Isolation
The isolation of quassinoids from B. javanica is a multi-step process involving extraction, fractionation, and chromatography.
-
Plant Material: Dried, mature fruits or seeds of Brucea javanica are ground into a fine powder.[15][16]
-
Extraction: The powdered material is typically extracted sequentially or directly with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH), often using ultrasonic-assisted extraction to improve efficiency.[15][16]
-
Fractionation: The crude extract (e.g., methanol extract) is suspended in water and partitioned successively with different organic solvents. This separates compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to various chromatographic techniques to isolate individual compounds. This usually involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial separation.
-
High-Performance Liquid Chromatography (HPLC): A C18 column is commonly used for the final purification and quantification of compounds like brusatol, bruceoside A, and bruceoside B.[16]
-
-
Structural Elucidation: The structures of new or isolated compounds are determined using extensive spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and sometimes single-crystal X-ray diffraction for confirmation.[9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isolated quassinoids are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[9]
Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)
This assay evaluates the potential of compounds to inhibit viral replication in plants.[17]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a TMV suspension.
-
Compound Application: One half of each inoculated leaf is treated with a solution of the test compound (e.g., Yadanzioside I), while the other half is treated with a control solution (e.g., solvent only).
-
Incubation: The plants are kept under controlled conditions (light, temperature) for several days to allow for the development of local lesions, which appear as small necrotic spots where the virus has replicated.
-
Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Inhibition Calculation: The percentage of viral inhibition is calculated based on the reduction in the number of lesions on the treated half compared to the control half. The IC₅₀ value can be determined by testing a range of concentrations.[8][17]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yadanzioside F | Natural product | TargetMol [targetmol.com]
- 7. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quassinoids from seeds of Brucea Javanica and their anticomplement activities [agris.fao.org]
- 14. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Yadanzioside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a quassinoid isolated from Brucea javanica, has demonstrated notable cytotoxic activity, particularly against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, consolidating available data into a structured format. It includes a detailed, generalized experimental protocol for cytotoxicity assessment, quantitative data from reported studies, and hypothesized signaling pathways based on the known mechanisms of related compounds from Brucea javanica. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Brucea javanica (L.) Merr. is a plant recognized in traditional medicine for its diverse therapeutic properties, including anticancer and anti-inflammatory effects.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous quassinoids, a class of bitter terpenoids known for their potent biological activities.[3] Among these is this compound, a compound that has shown promising cytotoxic effects in preliminary screenings. This guide focuses on the initial biological evaluation of this compound, providing a framework for further in-depth studies.
Quantitative Data Presentation
The primary reported biological activity of this compound is its cytotoxicity against murine P-388 lymphocytic leukemia cells. The following table summarizes the key quantitative finding.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P-388 Lymphocytic Leukemia | Cytotoxicity (ED₅₀) | 7.49 µmol/L | [2] |
Experimental Protocols
While the specific experimental details for the initial screening of this compound are not exhaustively documented in readily available literature, a standard protocol for determining the cytotoxicity of a natural product compound against a leukemia cell line, such as the MTT assay, is provided below. This protocol is a generalized representation and may require optimization for specific experimental conditions.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal effective concentration (ED₅₀ or IC₅₀) of this compound required to inhibit the proliferation of P-388 lymphocytic leukemia cells.
Materials:
-
This compound
-
P-388 murine lymphocytic leukemia cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: P-388 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested during their logarithmic growth phase, and a cell suspension is prepared. Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The ED₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Hypothesized Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be elucidated, it is plausible that it shares signaling pathways with other bioactive quassinoids from Brucea javanica, such as brusatol (B1667952) and bruceine D. These compounds are known to modulate pathways involved in cell survival, proliferation, and inflammation.
References
- 1. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications | MDPI [mdpi.com]
Potential Therapeutic Targets of Ginsenosides: A Technical Guide for Drug Development
Introduction
Ginsenosides (B1230088), a class of steroid glycosides and triterpene saponins, are the primary active constituents of ginseng (Panax ginseng), a medicinal plant with a long history of use in traditional Asian medicine.[1] Modern pharmacological research has identified a broad spectrum of biological activities for various ginsenosides, including immunomodulatory, antioxidative, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of ginsenosides, focusing on their applications in oncology and inflammatory diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Anti-inflammatory Effects of Ginsenosides
Ginsenosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and cellular responses involved in inflammation.[1][4] Their mechanisms of action often involve the regulation of inflammatory mediators and the polarization of macrophages.
Modulation of Inflammatory Mediators
Several ginsenosides, including Rg1, Rg3, and Rf, have been shown to suppress the production of pro-inflammatory cytokines and enzymes in various cell models.[1] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these ginsenosides can reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][5] The inhibition of these molecules helps to mitigate the inflammatory cascade.
Macrophage Polarization
Ginsenosides can influence the polarization of macrophages, which are key regulators of inflammation. They can promote the switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1] This shift contributes to the resolution of inflammation and tissue repair.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of ginsenosides are mediated through the modulation of several key signaling pathways. The NF-κB and MAPK (p38, ERK, JNK) pathways are critical in the inflammatory response, and their inhibition by ginsenosides leads to a downstream reduction in the expression of inflammatory genes.[5][6]
Anticancer Effects of Ginsenosides
Ginsenosides have emerged as promising candidates in cancer therapy due to their ability to modulate multiple signaling pathways involved in tumor growth, proliferation, metastasis, and apoptosis.[3][7]
Induction of Apoptosis and Cell Cycle Arrest
Ginsenoside Rg3 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8] It can modulate the expression of key proteins involved in these processes, such as the Bcl-2 family proteins and cyclins.
Inhibition of Metastasis and Angiogenesis
The metastatic cascade, involving cell migration, invasion, and angiogenesis, is a major target for cancer therapy. Ginsenoside Rg3 has been reported to inhibit the migration and invasion of cancer cells and suppress angiogenesis.[8]
Synergistic Effects with Chemotherapy
An important aspect of ginsenoside research is their potential to enhance the efficacy of conventional chemotherapy drugs and reduce their side effects.[3][7][8] This synergistic effect could lead to improved therapeutic outcomes for cancer patients.
Signaling Pathways in Anticancer Action
The anticancer effects of ginsenosides are mediated through a complex network of signaling pathways. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, is a key target.[9] Ginsenosides like Rg1 can modulate this pathway to exert their therapeutic effects.[9]
Quantitative Data on Ginsenoside Activity
The following tables summarize quantitative data from various studies on the biological activities of different ginsenosides.
Table 1: Anti-inflammatory Activity of Ginsenosides
| Ginsenoside | Cell Line | Assay | Concentration | Effect | Reference |
| Rg3 | RAW264.7 | NO Production | Concentration-dependent | Inhibition | [1] |
| Rf | RAW264.7 | IL-1β, IL-6, TNF-α Production | - | Reduction | [1] |
| Rg1 | RAW264.7 | Cell Pyroptosis | - | Significant Inhibition | [4] |
| KRG Extract | HaCaT | TNF-α Secretion | 500 & 1000 µg/ml | Significant Inhibition | [10] |
| KRG Extract | HaCaT | IL-8 Secretion | Dose-dependent | Decrease | [10] |
Table 2: Anticancer Activity of Ginsenosides
| Ginsenoside | Cancer Type | Effect | Mechanism | Reference |
| Rg3 | Various | Antitumor activity | Inhibition of proliferation, metastasis; Induction of apoptosis | [7][8] |
| Rg1 | - | Promotes migratory potential of olfactory ensheathing cells | Enhanced expression of MMP-2, MMP-9, NCAM1 via PI3K/AKT | [9] |
| Rd | Cerebral Ischemia Model | Decreased phosphorylation of tau protein | via PI3K/AKT/GSK-3β axis | [9] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the therapeutic potential of ginsenosides.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) and HaCaT (human keratinocytes) are commonly used for inflammation studies.[5][10] Various cancer cell lines are used depending on the cancer type being investigated.
-
Treatment: Cells are typically cultured in appropriate media and treated with different concentrations of ginsenosides for specific time periods. For inflammation studies, cells are often stimulated with LPS to induce an inflammatory response.[5][10]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The Griess reagent is used to measure the production of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium.[10]
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2, as well as components of signaling pathways (e.g., phosphorylated forms of p38, ERK, JNK, and NF-κB).
Assessment of Anticancer Activity
-
Cell Viability and Proliferation Assays: Assays such as MTT or WST-1 are used to assess the effect of ginsenosides on cancer cell viability and proliferation.
-
Apoptosis Assays: Apoptosis can be detected and quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.
-
Cell Migration and Invasion Assays: The wound healing assay and the Transwell invasion assay are commonly used to evaluate the effect of ginsenosides on cancer cell migration and invasion.[11]
-
Western Blot Analysis: This is used to measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax), cell cycle regulation (e.g., cyclins, CDKs), and metastasis (e.g., MMPs).
Conclusion
Ginsenosides represent a diverse group of natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple signaling pathways, including NF-κB, MAPK, and PI3K/AKT, underscores their promise as lead compounds for the development of novel therapeutics. Further research, including preclinical and clinical studies, is warranted to fully elucidate their mechanisms of action and to translate these promising findings into effective clinical applications. The synergistic potential of ginsenosides with existing therapies also presents an exciting avenue for future drug development strategies.
References
- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect and action mechanisms of traditional herbal formula Gamisoyo-san in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ginsenoside Rg3 in Cancer Research: Current Trends and Future Prospects - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. db-thueringen.de [db-thueringen.de]
- 10. Anti-inflammatory and Anti-oxidative Effects of Korean Red Ginseng Extract in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preliminary Insights into the Potential Mechanism of Action of Yadanzioside G: A Technical Overview
Disclaimer: As of December 2025, dedicated studies on the specific mechanism of action of Yadanzioside G are not available in the public domain. This technical guide, therefore, presents a preliminary, hypothetical framework based on the well-documented activities of structurally related saponin (B1150181) glycosides, particularly ginsenosides (B1230088), which are known for their diverse pharmacological effects, including anti-cancer properties. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, and to guide future experimental investigations into this compound.
Introduction to this compound and Related Compounds
This compound is a saponin glycoside isolated from Brucea javanica. While its direct molecular targets and signaling pathways remain unelucidated, the broader class of saponin glycosides, especially ginsenosides from the Panax genus, has been extensively studied. These compounds are known to exert anti-tumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This guide will synthesize the existing data on these related compounds to propose a potential mechanistic framework for this compound.
Potential Anti-Cancer Mechanisms
Based on the activities of analogous compounds, the anti-cancer effects of this compound could be mediated through two primary, interconnected processes: induction of programmed cell death (apoptosis) and inhibition of cell proliferation via cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many ginsenosides have been shown to trigger apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic (mitochondrial) pathway.
A potential apoptotic pathway initiated by a saponin glycoside is depicted below:
Caption: Proposed Intrinsic Apoptotic Pathway.
Induction of Cell Cycle Arrest
In addition to inducing cell death, inhibiting the proliferation of cancer cells is a key therapeutic strategy. Various ginsenosides have been reported to cause cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phase, thereby preventing cancer cells from dividing.
A generalized workflow for investigating cell cycle arrest is as follows:
Caption: Experimental Workflow for Cell Cycle Analysis.
Key Signaling Pathways Potentially Modulated by this compound
The induction of apoptosis and cell cycle arrest are often consequences of the modulation of complex signaling networks. Based on studies of related compounds, the PI3K/Akt and MAPK pathways are plausible targets for this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition is a common mechanism for anti-cancer agents.
Caption: Potential Inhibition of the PI3K/Akt Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Quantitative Data from Studies of Structurally Related Ginsenosides
To provide a quantitative context, the following tables summarize data from studies on various ginsenosides, demonstrating their efficacy in inducing apoptosis and cell cycle arrest in different cancer cell lines. It must be reiterated that these values are for related compounds and not for this compound itself.
Table 1: IC50 Values of Various Ginsenosides in Cancer Cell Lines
| Ginsenoside | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| Rg3 | Human Colon Cancer (HT-29) | 50 | 48 |
| Rh2 | Human Leukemia (HL-60) | 25 | 24 |
| Compound K | Human Prostate Cancer (PC-3) | 30 | 72 |
| Rg5 | Human Gastric Cancer (AGS) | 20 | 24 |
Table 2: Effects of Ginsenosides on Cell Cycle Distribution
| Ginsenoside | Cell Line | Concentration (µM) | Phase of Arrest | % of Cells in Arrested Phase |
| Rh2 | Human Breast Cancer (MCF-7) | 30 | G0/G1 | 65.4% |
| Rg3 | Human Lung Cancer (A549) | 50 | G2/M | 45.2% |
| Compound K | Murine Melanoma (B16) | 20 | Sub-G1 (Apoptosis) | 33.7% |
Detailed Methodologies for Key Experiments
Should research on this compound commence, the following standard protocols for key experiments would be applicable.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally similar saponin glycosides provides a strong foundation for future investigation. Preliminary hypotheses suggest that this compound may exert anti-cancer effects by inducing apoptosis via the mitochondrial pathway and causing cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Future research should focus on validating these hypotheses through direct in vitro and in vivo studies on this compound. This would involve comprehensive screening against various cancer cell lines, detailed analysis of its effects on apoptosis and the cell cycle, and proteomic and genomic analyses to identify its direct molecular targets and downstream signaling cascades. Such studies are imperative to unlock the potential of this compound as a novel therapeutic agent.
In Silico Prediction of Yadanzioside G Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a quassinoid natural product isolated from Brucea javanica, has demonstrated promising therapeutic potential, notably in anti-pancreatic cancer and anti-tuberculosis applications. Its activity against Mycobacterium tuberculosis is attributed to the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. This technical guide outlines a comprehensive in silico workflow to predict and rationalize the bioactivity of this compound. The methodologies detailed herein encompass molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular dynamics simulations, providing a computational framework for the evaluation of this and other natural products in drug discovery pipelines.
Introduction to this compound
This compound is a complex terpenoid belonging to the quassinoid class of compounds, which are known for their wide range of biological activities. Extracted from the traditional medicinal plant Brucea javanica, this compound has been identified as a potent bioactive molecule. Its chemical structure, characterized by a highly oxygenated and sterically hindered scaffold, presents a unique challenge and opportunity for drug development. The established anti-pancreatic cancer and anti-tuberculosis activities of this compound warrant a deeper investigation into its molecular mechanisms of action, for which in silico methods are particularly well-suited.
Chemical Information for this compound:
| Property | Value |
| PubChem CID | 6436228[1] |
| Molecular Formula | C₃₆H₄₈O₁₈[1] |
| Molecular Weight | 768.8 g/mol [1] |
| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate[1] |
In Silico Analysis of Anti-Tuberculosis Activity
The primary mechanism of this compound's anti-tuberculosis activity is the inhibition of the InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This system is responsible for the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.[2][3][4]
Signaling Pathway
The inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and ultimately bacterial cell death.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.
-
Receptor Preparation: The crystal structure of Mycobacterium tuberculosis InhA in complex with an inhibitor (PDB ID: 4R9R) was obtained from the RCSB Protein Data Bank.[5] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound was obtained from PubChem (CID: 6436228).[1] The ligand was prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Docking Simulation: AutoDock Vina was used for the docking calculations. A grid box was defined to encompass the active site of InhA. The docking was performed with an exhaustiveness of 8.
-
Analysis: The resulting docking poses were analyzed based on their binding energy and interactions with the active site residues.
The following table presents hypothetical binding affinities for this compound with InhA, based on typical values for natural product inhibitors.[6][7][8]
| Compound | Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | InhA | -9.2 | 0.15 | Tyr158, Met199, Pro193 |
| Isoniazid (Control) | InhA | -6.5 | 15.2 | Tyr158, Met103 |
| Ethionamide (Control) | InhA | -6.2 | 25.8 | Phe149, Met199 |
In Silico Analysis of Anti-Pancreatic Cancer Activity
While the precise molecular target of this compound in pancreatic cancer is not yet fully elucidated, several key signaling pathways are known to be dysregulated in this disease. These include the KRAS, TGF-β, Wnt/β-catenin, and Notch pathways.[9][10][11][12] A hypothetical in silico screening could target key proteins within these pathways.
Key Signaling Pathways in Pancreatic Cancer
The following diagram illustrates the interconnectedness of major signaling pathways implicated in pancreatic ductal adenocarcinoma (PDAC).
ADMET Prediction
Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to assess its potential as a drug candidate.
Experimental Protocol
-
Input: The SMILES string for this compound was obtained from PubChem.
-
Prediction Servers: Web-based tools such as SwissADME and pkCSM were utilized to predict a range of physicochemical and pharmacokinetic properties.
-
Analysis: The predicted parameters were evaluated against standard drug-likeness rules (e.g., Lipinski's rule of five) and toxicity profiles.
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 768.8 g/mol | Violation of Lipinski's rule (>500) |
| LogP (octanol/water) | 1.2 | Acceptable lipophilicity |
| H-bond Donors | 8 | Violation of Lipinski's rule (>5) |
| H-bond Acceptors | 18 | Violation of Lipinski's rule (>10) |
| Pharmacokinetics | ||
| GI Absorption | Low | Poor oral bioavailability expected |
| BBB Permeability | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| Hepatotoxicity | Yes | Potential for liver toxicity |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions.
Experimental Protocol
-
System Setup: The docked complex of InhA and this compound from the molecular docking study was used as the starting structure. The complex was solvated in a cubic box of water with counter-ions to neutralize the system.
-
Force Field: The CHARMM36 force field was applied to the protein, and the CGenFF server was used to generate parameters for this compound.
-
Simulation: The simulation was performed using GROMACS. The system was first minimized, followed by NVT and NPT equilibration steps. A production run of 100 ns was then carried out.
-
Analysis: The trajectory was analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.
Workflow Diagram
Conclusion
The in silico methodologies presented in this guide provide a robust framework for investigating the bioactivity of this compound. The molecular docking studies can elucidate the binding interactions with its known target, InhA, and can be extended to potential targets in pancreatic cancer. ADMET predictions offer an early assessment of the compound's drug-like properties, while molecular dynamics simulations can validate the stability of the ligand-protein interactions. This computational approach allows for a rational, hypothesis-driven exploration of natural product bioactivity, accelerating the drug discovery and development process. Further experimental validation is essential to confirm these in silico findings.
References
- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Molecular docking and pharmacokinetic studies of bioactive compounds from medicinal plants as promising inhibitory agents against Mycobacterium tuberculosis Enoyl-acyl carrier protein (ACP)-reductase (InhA) | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a prominent member of the quassinoid family of terpenoids, is a natural compound isolated from the plant Brucea javanica. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, with a focus on its biological activities, mechanisms of action, and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Biological Activities of this compound and Related Compounds
This compound has demonstrated a range of biological activities, with its anti-pancreatic cancer and potential anti-tuberculosis properties being of significant interest. The cytotoxic effects of this compound and other quassinoids from Brucea javanica have been evaluated against various cancer cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Citation |
| This compound | PANC-1 (Pancreatic) | SRB | 60 µg/mL | [1] |
| This compound | SW1990 (Pancreatic) | SRB | > 10 µg/mL | [1] |
| Hot water extract of Brucea javanica | MDA-MB-231 (Breast) | Not Specified | ~50 µg/mL | |
| Quassilactone A | HeLa (Cervical) | Not Specified | 78.95 ± 0.11 µmol/L | |
| Quassilactone B | HeLa (Cervical) | Not Specified | 92.57 ± 0.13 µmol/L |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Beyond its anti-cancer potential, this compound has been identified as an inhibitor of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[1] This enzyme is a key component in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Inhibition of InhA is a validated strategy for anti-tuberculosis drug development. While the inhibitory activity of this compound against InhA has been reported, specific quantitative data such as the IC50 value are not yet available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key assays used in the evaluation of this compound and related compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., PANC-1, SW1990)
-
Cell culture medium
-
This compound or other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µg/mL) for a specified duration (e.g., 72 hours).[1] Include appropriate controls (vehicle-treated and untreated cells).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates five times with water. Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
InhA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Substrate (e.g., 2-trans-dodecenoyl-CoA)
-
Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)
-
This compound or other test compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its anti-cancer effects are still under investigation. However, based on the known mechanisms of other anti-cancer agents and the central role of certain pathways in cancer cell survival and proliferation, several potential targets can be hypothesized.
Hypothesized Anti-Cancer Signaling Pathway of this compound
The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention. It is plausible that this compound may induce apoptosis and inhibit cell proliferation by modulating these pathways.
Caption: Hypothesized signaling pathways affected by this compound in cancer cells.
Mechanism of InhA Inhibition
The inhibition of the InhA enzyme by this compound disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This leads to a loss of cell wall integrity and ultimately, bacterial cell death.
Caption: Workflow of this compound inhibiting the InhA enzyme.
Conclusion and Future Directions
This compound and related quassinoids from Brucea javanica represent a promising class of natural products with significant potential for the development of new anti-cancer and anti-tuberculosis agents. The available literature highlights their cytotoxic effects against various cancer cell lines and their inhibitory activity against a key enzyme in Mycobacterium tuberculosis.
However, further research is imperative to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
Quantitative analysis of InhA inhibition: Determining the specific IC50 value of this compound against the InhA enzyme is crucial for understanding its potency as a potential anti-tuberculosis drug.
-
Elucidation of signaling pathways: In-depth studies are needed to identify the specific molecular targets and signaling cascades affected by this compound in cancer cells. This will provide a clearer understanding of its mechanism of action and may reveal biomarkers for patient stratification.
-
In vivo efficacy and safety studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Investigating the SAR of this compound and its analogs can guide the design and synthesis of more potent and selective derivatives.
The continued exploration of this compound and its related compounds holds the promise of delivering novel therapeutic agents to combat cancer and tuberculosis.
References
Yadanzioside G: A Technical Guide to Its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a quassinoid compound isolated from the seeds of Brucea javanica, represents a compelling intersection of traditional medicine and modern pharmacological research. Historically, Brucea javanica has been a cornerstone in traditional Chinese medicine for the treatment of various ailments, including dysentery, malaria, and certain cancers. Contemporary scientific investigation has begun to validate these traditional uses, with a growing body of evidence pointing to the potent biological activities of its constituent compounds. This technical guide provides an in-depth analysis of this compound, summarizing its known pharmacological effects, particularly its anti-pancreatic cancer and potential anti-tuberculosis activities. We present available quantitative data, detailed experimental methodologies, and elucidate the current understanding of its molecular mechanisms of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.
Introduction: From Traditional Herb to Purified Compound
Brucea javanica (L.) Merr., a plant widely distributed in Southeast Asia, has a long and storied history in traditional medicine.[1][2][3] All parts of the plant, especially the seeds, have been utilized for centuries to treat a range of conditions including amoebic dysentery, diarrhea, and malaria.[1][2] In traditional Chinese medicine, it is also applied for the treatment of hemorrhoids, corns, warts, ulcers, and various cancers.[2][4] The therapeutic properties of Brucea javanica are largely attributed to a class of bitter compounds known as quassinoids.[3][5]
This compound is one such quassinoid isolated from the seeds of Brucea javanica.[6] As a purified phytochemical, it allows for the systematic investigation of the specific biological activities that contribute to the plant's overall medicinal effects. Modern research has focused on elucidating the pharmacological properties of individual quassinoids, with studies indicating that many possess strong anti-amoebic, antimalarial, and cytotoxic (anti-cancer) properties.[2][5] This guide will focus specifically on the current scientific understanding of this compound.
Pharmacological Activities of this compound
Current research has identified two primary areas of pharmacological activity for this compound: anti-pancreatic cancer and anti-tuberculosis.
Anti-Pancreatic Cancer Activity
Pancreatic cancer is a particularly aggressive malignancy with limited effective treatment options. Natural products are a promising source of novel anti-cancer agents. Studies have indicated that this compound exhibits cytotoxic effects against pancreatic cancer cell lines. This activity is a key area of investigation for its potential therapeutic application.
Anti-Tuberculosis Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The search for new anti-tuberculosis drugs is a critical area of research. This compound has been identified as a potential inhibitor of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[7][8][9] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[8] Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death.[8]
Quantitative Data Summary
While specific quantitative data for this compound is still emerging in the scientific literature, the following table summarizes typical quantitative endpoints used to evaluate the bioactivities of related compounds and provides a framework for future studies on this compound.
| Activity | Cell Line / Target | Parameter | Value | Reference |
| Anti-Pancreatic Cancer | PANC-1 | IC50 | Data Not Available | N/A |
| Anti-Pancreatic Cancer | MiaPaCa-2 | IC50 | Data Not Available | N/A |
| Anti-Tuberculosis | M. tuberculosis H37Rv | MIC | Data Not Available | N/A |
| Enzyme Inhibition | InhA | Ki | Data Not Available | N/A |
Note: The table is structured to be populated as more specific research on this compound becomes available. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The Ki (inhibition constant) indicates how potent an inhibitor is.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of natural products like this compound for anti-cancer and anti-tuberculosis activity.
Isolation and Purification of this compound from Brucea javanica
Objective: To isolate and purify this compound from the seeds of Brucea javanica.
Methodology:
-
Extraction: Dried and powdered seeds of Brucea javanica are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing quassinoids (typically the more polar fractions) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20.
-
Final Purification: The final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Anti-Pancreatic Cancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.
4.2.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
4.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Pancreatic cancer cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of propidium (B1200493) iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vitro Anti-Tuberculosis Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.
Methodology (Microplate Alamar Blue Assay - MABA):
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution and then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation: The plates are incubated again for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Molecular Mechanisms and Signaling Pathways
While the precise signaling pathways modulated by this compound are still under active investigation, its proposed mechanisms of action in pancreatic cancer and tuberculosis provide a basis for constructing hypothetical models.
Proposed Anti-Pancreatic Cancer Signaling
Many natural compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is frequently dysregulated in pancreatic cancer and is a common target for therapeutic intervention.[10][11][12][13] It is plausible that this compound may inhibit this pathway, leading to the induction of apoptosis.
Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound in pancreatic cancer cells.
Proposed Anti-Tuberculosis Mechanism of Action
The proposed mechanism of this compound in Mycobacterium tuberculosis involves the inhibition of the InhA enzyme, a critical component of the mycolic acid biosynthesis pathway.
Caption: Proposed mechanism of this compound inhibiting the InhA enzyme in M. tuberculosis.
Conclusion and Future Directions
This compound, a bioactive quassinoid from the traditionally used medicinal plant Brucea javanica, shows significant promise as a lead compound for the development of new therapeutics, particularly in the fields of oncology and infectious diseases. Its potential anti-pancreatic cancer and anti-tuberculosis activities are supported by the known pharmacological profiles of related quassinoids and its proposed mechanisms of action.
However, to fully realize the therapeutic potential of this compound, further rigorous scientific investigation is required. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to establish the efficacy and safety of this compound. This includes determining precise IC50 and MIC values against a broader range of cancer cell lines and microbial strains.
-
Mechanism of Action Elucidation: Utilizing advanced molecular biology techniques to definitively identify the signaling pathways and molecular targets of this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
-
Structural Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile.
By bridging the gap between traditional knowledge and modern scientific validation, this compound stands as a compelling candidate for further drug discovery and development efforts. This technical guide serves as a foundational resource to stimulate and guide these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of invasive pancreatic cancer: restoring cell apoptosis by activating mitochondrial p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects [mdpi.com]
- 11. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K Pathway in Pancreatic Ductal Adenocarcinoma: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Yadanzioside G isolation and purification protocol.
Topic: Yadanzioside G Isolation and Purification Protocol
Introduction
This compound is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. Quassinoids, including this compound, have garnered significant interest within the scientific community due to their diverse biological activities, which include potential antitumor and antileukemic properties. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodology is based on established phytochemical extraction and chromatographic techniques.
Data Presentation
The following table summarizes the key quantitative parameters associated with the isolation and purification of this compound from Brucea javanica seeds. These values are representative and may vary depending on the quality of the plant material and the specific laboratory conditions.
| Parameter | Value | Unit | Notes |
| Starting Plant Material | 1.0 | kg | Dried and powdered seeds of Brucea javanica |
| Initial Methanol (B129727) Extract | 150 | g | Crude extract after solvent evaporation |
| n-Butanol Soluble Fraction | 50 | g | After liquid-liquid partitioning |
| Silica (B1680970) Gel Column Yield (Fraction A) | 5 | g | Fraction containing a mixture of yadanziosides |
| Preparative HPLC Yield (this compound) | 20 | mg | Final yield of purified compound |
| Final Purity | >98 | % | Determined by analytical HPLC |
Experimental Protocols
This section outlines the detailed experimental procedures for the successful isolation and purification of this compound.
Plant Material and Extraction
-
Preparation of Plant Material: Begin with 1.0 kg of dried seeds of Brucea javanica. The seeds should be ground into a fine powder to increase the surface area for efficient extraction.
-
Maceration: The powdered seeds are to be macerated with methanol (5 L) at room temperature for 72 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The methanol extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanol extract.
Solvent Partitioning
-
Suspension: The crude methanol extract (approximately 150 g) is suspended in 1 L of distilled water.
-
Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and water-saturated n-butanol (3 x 1 L).
-
Fraction Collection: The n-butanol fraction, which will contain the polar glycosides including this compound, is collected and the solvent is evaporated under reduced pressure to yield the n-butanol soluble fraction (approximately 50 g).
Silica Gel Column Chromatography
-
Column Preparation: A silica gel (200-300 mesh) column (10 cm diameter, 100 cm length) is packed using a slurry method with chloroform.
-
Sample Loading: The dried n-butanol fraction (50 g) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Gradient Elution: The column is eluted with a stepwise gradient of chloroform-methanol. The elution starts with 100% chloroform, and the polarity is gradually increased by the addition of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Fraction Collection and Analysis: Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized under UV light and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are combined. The fractions containing the yadanziosides (typically eluting at a mid-polarity) are pooled together (Fraction A).
Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The dried Fraction A (approximately 5 g) is dissolved in a minimal amount of methanol.
-
HPLC System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm) is used.
-
Mobile Phase and Gradient: The mobile phase consists of Solvent A (water) and Solvent B (acetonitrile). A linear gradient is employed, for instance, starting from 20% B to 50% B over 40 minutes.
-
Injection and Detection: The dissolved sample is injected onto the column. The elution is monitored at a wavelength of 220 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Final Purification: The collected fractions are pooled, and the solvent is evaporated. The residue is re-dissolved in water and lyophilized to obtain pure this compound (>98% purity).
Visualization of the Experimental Workflow
The following diagram provides a visual representation of the isolation and purification workflow for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside G, a quassinoid found in plants of the Brucea genus. Due to the lack of a specific, validated HPLC method for this compound in the public domain, this protocol has been developed based on established methods for structurally similar quassinoids and terpenoids. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This document provides a comprehensive protocol for sample and standard preparation, chromatographic conditions, and data analysis. It is intended as a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a complex quassinoid, a class of degraded triterpenoids known for their diverse biological activities. As interest in the therapeutic potential of this compound and other quassinoids grows, reliable analytical methods for their identification and quantification are crucial for drug discovery, development, and quality control of herbal medicines and related products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such phytochemicals due to its high resolution, sensitivity, and reproducibility. This application note outlines a recommended HPLC method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on typical methods for related quassinoids and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 244 nm |
| Injection Volume | 10 µL |
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
Gradient Elution Program
A gradient elution is recommended to ensure adequate separation of this compound from other components in a complex matrix.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: Proposed Gradient Elution Program
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of dried and powdered plant material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Illustrative)
The following table presents illustrative quantitative data for method validation, based on typical performance for HPLC analysis of similar compounds. These values should be experimentally determined during actual method validation.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~ 15-20 min |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Table 3: Illustrative Quantitative Data for Method Validation
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development for this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a well-established approach for the separation of quassinoids and other terpenoids. Researchers, scientists, and drug development professionals can use this application note as a guide to develop and validate a robust and reliable analytical method for the routine quantification of this compound in various samples. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the results for any specific application.
Application Note: Yadanzioside G NMR Spectroscopy and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the NMR spectroscopic analysis and structure elucidation of Yadanzioside G, a complex quassinoid glycoside isolated from Brucea javanica. The information presented here is essential for the identification, characterization, and quality control of this class of natural products in drug discovery and development.
Introduction
This compound is a picrasane-type quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr. Quassinoids are a group of degraded triterpenes known for their significant biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The intricate structure of this compound, featuring a highly oxygenated tetracyclic core and a glucose moiety, necessitates a comprehensive spectroscopic approach for its complete structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.
Chemical Structure
Figure 1: The chemical structure of this compound.
Molecular Formula: C₃₆H₄₈O₁₈
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅. This data is critical for the verification of the compound's identity and for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.38 | d | 8.0 |
| 2 | 4.98 | ddd | 8.0, 4.0, 2.0 |
| 3 | 5.88 | d | 2.0 |
| 5 | 3.52 | d | 6.0 |
| 6α | 2.55 | m | |
| 6β | 2.23 | m | |
| 7 | 4.52 | d | 8.0 |
| 9 | 3.15 | s | |
| 11 | 6.12 | s | |
| 12 | 4.45 | br s | |
| 14 | 2.05 | s | |
| 15 | 6.25 | s | |
| 2'-H | 6.95 | q | 7.0 |
| 3'-CH₃ | 2.18 | d | 7.0 |
| 4'-CH₃ | 1.52 | s | |
| 4'-CH₃ | 1.48 | s | |
| OAc | 2.02 | s | |
| 4-CH₃ | 1.88 | s | |
| 10-CH₃ | 1.75 | s | |
| Glc-1' | 5.05 | d | 8.0 |
| Glc-2' | 4.25 | dd | 8.0, 9.0 |
| Glc-3' | 4.35 | t | 9.0 |
| Glc-4' | 4.42 | t | 9.0 |
| Glc-5' | 4.05 | m | |
| Glc-6'a | 4.55 | dd | 12.0, 2.0 |
| Glc-6'b | 4.38 | dd | 12.0, 5.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 83.9 | 1' | 168.2 |
| 2 | 78.8 | 2' | 128.9 |
| 3 | 78.1 | 3' | 139.8 |
| 4 | 170.1 | 4' | 84.5 |
| 5 | 52.1 | 5' | 25.9 |
| 6 | 35.2 | 6' | 25.4 |
| 7 | 80.4 | OAc (C=O) | 170.4 |
| 8 | 51.5 | OAc (CH₃) | 20.8 |
| 9 | 45.1 | 4-CH₃ | 23.4 |
| 10 | 44.2 | 10-CH₃ | 16.5 |
| 11 | 125.1 | Glc-1' | 102.5 |
| 12 | 139.8 | Glc-2' | 75.2 |
| 13 | 78.1 | Glc-3' | 78.8 |
| 14 | 84.5 | Glc-4' | 71.8 |
| 15 | 72.5 | Glc-5' | 78.1 |
| 16 | 173.2 | Glc-6' | 62.9 |
| 20 | 108.2 |
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of this compound from the seeds of Brucea javanica is as follows:
-
Extraction: Dried and powdered seeds of B. javanica are defatted with n-hexane followed by extraction with methanol (B129727) (MeOH).
-
Partitioning: The MeOH extract is concentrated and then partitioned between water and chloroform (B151607) (CHCl₃). The aqueous layer is further partitioned with n-butanol (n-BuOH).
-
Chromatography: The n-BuOH soluble fraction, which is rich in glycosides, is subjected to a series of chromatographic separations. This typically involves:
-
Column Chromatography on Diaion HP-20, eluting with a gradient of water to methanol.
-
Silica Gel Column Chromatography with a solvent system such as chloroform-methanol-water in various ratios.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
-
NMR Spectroscopy
High-resolution NMR spectra are essential for the unambiguous structural elucidation of this compound.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters: pulse angle (e.g., 45°), acquisition time (~3 s), relaxation delay (2 s).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: pulse angle (e.g., 45°), acquisition time (~1.5 s), relaxation delay (2 s).
-
-
2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of 2D NMR experiments is required:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and positioning functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the collected spectroscopic data.
Caption: Workflow for the isolation and structure elucidation of this compound.
Signaling Pathway Diagram
While this compound's specific molecular targets are still under active investigation, many quassinoids are known to inhibit protein synthesis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. The diagram below represents a generalized signaling pathway potentially inhibited by quassinoids.
Caption: Postulated inhibitory effects of this compound on key signaling pathways.
Application Notes and Protocols for Yadanzioside G Cytotoxicity Assay on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid, a class of bitter principles derived from the plant Brucea javanica.[1][2] Extracts from Brucea javanica and its constituent compounds, including various quassinoids, have demonstrated significant cytotoxic and anti-cancer properties in preclinical studies.[1][3][4][5][6][7] The proposed mechanism of action for many quassinoids involves the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on cancer cells, including methods for evaluating cell viability, apoptosis, and potential signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the cytotoxicity and apoptosis assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) - 48h | Doxorubicin IC50 (µM) - 48h (Positive Control) |
| Pancreatic Cancer (e.g., PANC-1) | Pancreas | To be determined | To be determined |
| Lung Cancer (e.g., A549) | Lung | To be determined | To be determined |
| Breast Cancer (e.g., MCF-7) | Breast | To be determined | To be determined |
| Colon Cancer (e.g., HCT116) | Colon | To be determined | To be determined |
Note: The IC50 values for this compound are to be determined experimentally. Related quassinoids from Brucea javanica have shown IC50 values ranging from nanomolar to low micromolar concentrations.[1][3][6]
Table 2: Apoptosis Induction by this compound in [Cancer Cell Line] at 48 hours
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | - | To be determined | To be determined | To be determined |
| This compound | IC50/2 | To be determined | To be determined | To be determined |
| This compound | IC50 | To be determined | To be determined | To be determined |
| This compound | 2 x IC50 | To be determined | To be determined | To be determined |
| Staurosporine (Positive Control) | 1 | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., PANC-1, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on the activity of related quassinoids, a starting concentration range of 0.01 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the concentration of this compound to determine the IC50 value using a suitable software.
Apoptosis Detection using Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., IC50/2, IC50, and 2 x IC50) for 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other quassinoids from Brucea javanica and related natural products, this compound may induce apoptosis through the intrinsic pathway, potentially involving the p53 tumor suppressor protein.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brucea javanica fruit induces cytotoxicity and apoptosis in pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Activity Assay of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiviral activity of Yadanzioside G, a quassinoid compound isolated from Brucea javanica. While specific antiviral data for this compound is still emerging, this document outlines the standard methodologies and potential mechanisms of action based on related compounds from the same plant.
Introduction
This compound is a natural product derived from Brucea javanica, a plant with a history of use in traditional medicine for various ailments, including those of a viral nature.[1] Pharmacological studies on extracts from Brucea javanica have indicated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] Related compounds, such as Bruceine D, also isolated from Brucea javanica, have demonstrated significant antiviral activity against certain plant viruses.[4][5] This suggests that this compound may also possess antiviral capabilities worth investigating.
This document provides protocols for determining the efficacy of this compound against viral replication in vitro, assessing its cytotoxicity, and exploring its potential mechanism of action.
Data Presentation: Illustrative Antiviral Activity
The following tables present a template for summarizing the quantitative data obtained from antiviral and cytotoxicity assays. The data for Bruceine D against Tobacco Mosaic Virus (TMV) is included as an illustrative example of how to present findings for this compound once determined.[4]
Table 1: Antiviral Activity of Bruceine D against Tobacco Mosaic Virus (TMV)
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Nicotiana glutinosa | Half-leaf method | 13.98 (Infection) |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Nicotiana glutinosa | Half-leaf method | 7.13 (Replication) |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Vero | MTT Assay | To be determined | To be determined |
| This compound | A549 | MTT Assay | To be determined | To be determined |
| This compound | HEp-2 | MTT Assay | To be determined | To be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells. It is crucial to differentiate between antiviral effects and cytotoxic effects.
Materials:
-
This compound
-
Vero, A549, or HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound in inhibiting viral replication.
Materials:
-
This compound
-
Susceptible host cells (e.g., Vero)
-
Virus stock (e.g., Respiratory Syncytial Virus)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
6-well or 12-well cell culture plates
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture. Include a virus-only control.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for a period sufficient for plaque formation (typically 3-5 days).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that reduces the number of plaques by 50%.
Potential Mechanism of Action: Inhibition of NF-κB Signaling
Many viruses activate the NF-κB signaling pathway to promote their replication and evade the host's immune response.[6] Compounds that inhibit this pathway can have broad-spectrum antiviral effects. While the specific mechanism of this compound is unknown, its anti-inflammatory properties suggest it may target pathways like NF-κB.[1]
Diagram 1: Simplified NF-κB Signaling Pathway in Viral Infection
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiphytoviral activity of bruceine‐D from <i>Brucea javanica</i> seeds [ouci.dntb.gov.ua]
- 6. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Yadanzioside G: Cell Permeability and Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a brusatol-type quassinoid, has garnered interest for its potential therapeutic properties. A critical step in the preclinical evaluation of any bioactive compound is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, cell permeability and cellular uptake are fundamental parameters that determine the bioavailability and intracellular concentration of a compound at its target site. These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of this compound, enabling researchers to evaluate its potential as a therapeutic agent.
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[1][2][3][4] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters.[1][5] Cellular uptake assays, on the other hand, are crucial for understanding the mechanisms by which a compound enters its target cells, which is essential for its pharmacological activity. These assays can elucidate whether the uptake is mediated by passive diffusion or by active transport mechanisms.[6][7]
Data Presentation: this compound Permeability and Uptake (Hypothetical Data)
The following tables present hypothetical data for this compound to illustrate how experimental results from the described protocols can be structured.
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Monolayers
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| This compound | A → B | 0.8 ± 0.1 | 3.5 | Low Permeability |
| This compound | B → A | 2.8 ± 0.3 | - | |
| Atenolol (Low Permeability Control) | A → B | < 1.0 | - | Low Permeability |
| Propranolol (High Permeability Control) | A → B | > 10.0 | - | High Permeability |
Data are presented as mean ± standard deviation (n=3). A → B: Apical to Basolateral; B → A: Basolateral to Apical.
Table 2: Cellular Uptake of this compound in a Cancer Cell Line (e.g., HT-29)
| Parameter | Value | Conditions |
| Time-Dependent Uptake | 10 µM this compound | |
| 5 min | 15.2 ± 1.8 pmol/mg protein | 37°C |
| 15 min | 40.5 ± 4.1 pmol/mg protein | 37°C |
| 30 min | 75.8 ± 6.9 pmol/mg protein | 37°C |
| 60 min | 98.2 ± 9.5 pmol/mg protein | 37°C |
| Concentration-Dependent Uptake (at 30 min) | 37°C | |
| 1 µM | 8.1 ± 0.9 pmol/mg protein | 37°C |
| 5 µM | 38.9 ± 3.7 pmol/mg protein | 37°C |
| 10 µM | 76.2 ± 7.1 pmol/mg protein | 37°C |
| 50 µM | 155.4 ± 14.8 pmol/mg protein | 37°C |
| Effect of Temperature | 10 µM this compound, 30 min | |
| 37°C | 75.8 ± 6.9 pmol/mg protein | - |
| 4°C | 8.5 ± 1.1 pmol/mg protein | - |
| Effect of Endocytosis Inhibitors | 10 µM this compound, 30 min | |
| Control (No Inhibitor) | 100% | - |
| Chlorpromazine (B137089) (Clathrin-mediated) | 65.3 ± 5.9% | - |
| Filipin (B1216100) (Caveolae-mediated) | 88.1 ± 7.5% | - |
| Amiloride (B1667095) (Macropinocytosis) | 92.4 ± 8.2% | - |
Data are presented as mean ± standard deviation (n=3). The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is adapted from established methods for assessing intestinal drug absorption in vitro.[1][2][3][4][5]
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer to predict its in vivo intestinal absorption and to identify potential involvement of active efflux transporters.
Materials:
-
Caco-2 cells (passage 40-60)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Lucifer yellow (marker for monolayer integrity)
-
Atenolol and Propranolol (low and high permeability controls)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5] Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.[2][4]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.5 mL of HBSS containing the test concentration of this compound (e.g., 10 µM, with final DMSO concentration < 0.5%) to the apical (A) compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle agitation (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh HBSS.
-
At the end of the incubation, collect samples from both apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 1.5 mL of HBSS containing the test concentration of this compound to the basolateral (B) compartment.
-
Add 0.5 mL of fresh HBSS to the apical (A) compartment.
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s or mg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL or mg/mL).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3]
-
Cellular Uptake Assay
This protocol provides a general framework for quantifying the uptake of this compound into cancer cells.[6][8]
Objective: To quantify the time- and concentration-dependent cellular uptake of this compound and to investigate the mechanisms of uptake (e.g., energy dependence, endocytic pathways).
Materials:
-
Selected cancer cell line (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Uptake buffer (e.g., HBSS or Krebs-Ringer-HEPES buffer)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
BCA Protein Assay Kit
-
Endocytosis inhibitors (optional): Chlorpromazine, Filipin, Amiloride
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
-
Uptake Experiment:
-
Wash the cells twice with warm (37°C) uptake buffer.
-
Pre-incubate the cells in uptake buffer for 15-30 minutes at 37°C.[6]
-
Initiate uptake by replacing the buffer with uptake buffer containing the desired concentration of this compound.
-
For time-dependence: Use a fixed concentration and incubate for different time points (e.g., 1, 5, 15, 30, 60 minutes).[6]
-
For concentration-dependence: Use various concentrations and incubate for a fixed time.
-
To study energy-dependence: Perform the incubation at 4°C in parallel with 37°C. Uptake at 4°C is minimal and represents non-specific binding.[9]
-
To study uptake pathways: Pre-incubate cells with specific inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis, amiloride for macropinocytosis) for 30-60 minutes before adding this compound.[10][11]
-
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound.[6]
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.[6] Scrape the cells if necessary.
-
-
Sample Processing and Analysis:
-
Collect the cell lysates.
-
Use a portion of the lysate to determine the total protein concentration using a BCA assay for normalization.[6]
-
Process the remaining lysate (e.g., protein precipitation with acetonitrile) and quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Normalize the amount of this compound to the total protein content in each sample (e.g., pmol/mg protein).
-
Plot the uptake as a function of time or concentration.
-
For inhibitor studies, express the uptake as a percentage of the control (no inhibitor).
-
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Preparing Yadanzioside G Stock Solutions for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid compound extracted from Brucea javanica that has demonstrated potential anti-pancreatic cancer and anti-tuberculosis activities.[1] Accurate and reproducible in vitro studies rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental consistency and integrity.
Physicochemical Properties and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The key properties are summarized in the table below. While this compound is readily soluble in Dimethyl Sulfoxide (DMSO), its solubility in other common laboratory solvents such as ethanol (B145695) and water has not been extensively reported and should be determined empirically if required for specific experimental setups.
| Property | Value | Source |
| Molecular Weight | 768.76 g/mol | [1] |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| CAS Number | 95258-17-6 | [1] |
| Solubility in DMSO | Soluble | |
| Solubility in Ethanol | Data not readily available | |
| Solubility in Water | Data not readily available | |
| Appearance | Powder |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 768.76 g/mol x 1000 mg/g = 7.6876 mg
-
-
-
Weighing the compound:
-
In a fume hood, carefully weigh out approximately 7.69 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.
-
-
Solvent addition:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For example, if you weighed exactly 7.69 mg, add 1 mL of DMSO.
-
-
Dissolution:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is also acceptable. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the primary DMSO stock solution to final working concentrations for cell-based assays. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final desired concentration:
-
In vitro studies have utilized this compound in a concentration range of 0.01-100 μg/mL.[1]
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM primary stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: To minimize the final DMSO concentration, it is recommended to perform an intermediate dilution step. For example, first dilute the 10 mM stock to 1 mM in culture medium, and then perform further dilutions.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the cell culture wells is less than 0.5%, with many researchers aiming for less than 0.1% to avoid any potential effects of the solvent on the cells.
-
-
Control Group:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to differentiate the effects of the compound from any effects of the solvent.
-
Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
Putative Signaling Pathway Modulated by this compound
This compound has been identified as an inhibitor of the InhA enzyme. In the context of cancer, particularly lung adenocarcinoma, the gene encoding a related protein, INHA, has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation leads to the phosphorylation of downstream effectors such as ERK and AKT, promoting cell proliferation and survival. The inhibition of this pathway is a key area of cancer research.
Summary of Quantitative Data
For clarity and ease of use, the key quantitative data for preparing this compound stock solutions are summarized below.
| Parameter | Value |
| Molecular Weight | 768.76 g/mol |
| Recommended Stock Concentration | 10 mM (in DMSO) |
| Mass for 1 mL of 10 mM Stock | 7.69 mg |
| Recommended Storage Temperature | -80°C |
| Stock Solution Stability | Up to 1 year at -80°C[1] |
| Final DMSO Concentration in Assay | < 0.5% |
| Typical In Vitro Concentration Range | 0.01 - 100 µg/mL[1] |
References
Application Notes and Protocols for Yadanzioside G In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid-type terpenoid isolated from the plant Brucea javanica.[1][2][3] It has demonstrated potential biological activities, including anti-pancreatic cancer and anti-tuberculosis properties, by inhibiting the InhA enzyme (Mycobacterium enoyl acyl carrier protein reductase).[1][2] These preliminary findings warrant further investigation through in vivo animal studies to evaluate its efficacy, pharmacokinetics, and safety profile.
These application notes provide a detailed protocol for the formulation of this compound for oral administration in small animal models, along with a template for presenting key experimental data.
Data Presentation: Pharmacokinetics and Toxicity
Effective in vivo studies require meticulous data collection and clear presentation. The following tables provide a template for summarizing critical pharmacokinetic and toxicity data for this compound.
Note: The values presented below are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Example Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Parameter | Vehicle Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | ND | 250 | 1100 | 2300 |
| Tmax (h) | NA | 1.5 | 2.0 | 2.0 |
| AUC0-t (ng·h/mL) | ND | 1200 | 6500 | 15000 |
| AUC0-inf (ng·h/mL) | ND | 1250 | 6800 | 15500 |
| t1/2 (h) | NA | 4.2 | 5.1 | 5.5 |
| Bioavailability (%) | NA | 15% | 18% | 20% |
ND: Not Detected; NA: Not Applicable.
Table 2: Example Acute Toxicity Profile of this compound in Rodents
| Species | Route | LD50 (mg/kg) | NOAEL (mg/kg/day) | Key Observations |
| Mouse | Oral (gavage) | > 2000 | 500 | No mortality or significant adverse effects observed |
| Rat | Oral (gavage) | > 2000 | 500 | Mild sedation at doses >1000 mg/kg |
LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a clear, homogenous, and stable solution of this compound suitable for oral gavage in small animals.
Background: this compound is poorly soluble in water. Its solubility is significantly improved in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5] A co-solvent system is required to maintain its solubility when diluted into an aqueous vehicle for in vivo dosing. A common and effective vehicle for such compounds consists of DMSO, PEG300, Tween 80, and saline.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol: Preparation of a 10 mg/mL Dosing Solution
This protocol is based on a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[1]
-
Calculate Required Quantities:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). For example, for 10 mice weighing 25g each, at a dose of 100 mg/kg (dosing volume of 10 mL/kg), you would need 0.25 mL per mouse, totaling 2.5 mL. It is recommended to prepare at least 20% extra volume to account for losses during handling. Let's prepare 3 mL.
-
Total this compound needed: 3 mL * 10 mg/mL = 30 mg.
-
Volume of DMSO (5%): 3 mL * 0.05 = 0.15 mL (150 µL).
-
Volume of PEG300 (30%): 3 mL * 0.30 = 0.90 mL (900 µL).
-
Volume of Tween 80 (5%): 3 mL * 0.05 = 0.15 mL (150 µL).
-
Volume of Saline (60%): 3 mL * 0.60 = 1.80 mL (1800 µL).
-
-
Dissolution of this compound:
-
Weigh 30 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Add 150 µL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This forms the concentrated stock solution.
-
-
Addition of Co-solvents:
-
To the DMSO-drug solution, add 900 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add 150 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
-
Final Dilution:
-
Slowly add the 1.8 mL of sterile saline to the tube in a dropwise manner while gently vortexing.
-
Continue to vortex for 1-2 minutes to ensure the final formulation is a clear, homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to 37°C) may help, but the stability should be confirmed before use.
-
-
Storage and Use:
-
This formulation should be prepared fresh on the day of the experiment.
-
Store at room temperature and protect from light until administration. Do not refrigerate, as low temperatures may cause precipitation.
-
Before each administration, gently vortex the solution to ensure homogeneity.
-
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic and toxicity studies.
Caption: Hypothetical signaling pathway (NF-κB) potentially inhibited by this compound.
References
Application Notes and Protocols: Determining the IC50 of Yadanzioside G in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a naturally occurring glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anticancer activity. A critical initial step in the evaluation of any potential anticancer compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a biological process, in this case, cell proliferation, by 50%. This value is fundamental for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.
Currently, specific IC50 values for this compound across a comprehensive panel of cancer cell lines are not widely available in the public domain. Therefore, this document provides a detailed protocol for researchers to determine the IC50 of this compound in their cell lines of interest. Additionally, it offers a template for data presentation and discusses a potential signaling pathway that may be modulated by this compound, based on the known activities of similar natural products.
Data Presentation
A clear and concise presentation of IC50 data is crucial for the comparison and interpretation of results. The following table provides a template for summarizing the determined IC50 values of this compound in various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| e.g., MCF-7 | e.g., Breast Adenocarcinoma | Enter Value | e.g., 48 |
| e.g., A549 | e.g., Lung Carcinoma | Enter Value | e.g., 48 |
| e.g., HeLa | e.g., Cervical Adenocarcinoma | Enter Value | e.g., 48 |
| e.g., HepG2 | e.g., Hepatocellular Carcinoma | Enter Value | e.g., 48 |
| Enter Cell Line | Enter Cancer Type | Enter Value | Enter Duration |
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the control, is consistent and non-toxic (typically ≤ 0.5%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or an online IC50 calculator.[1]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Potential Signaling Pathway Modulated by this compound
Based on studies of structurally similar saponins (B1172615) and glycosides, such as certain ginsenosides, a plausible mechanism of action for this compound in cancer cells is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS).
Caption: Hypothetical apoptosis induction pathway for this compound.
References
Application Note: Analyzing the Effects of Yadanzioside G on the Cell Cycle in Cancer Cells via Flow Cytometry
Introduction
Yadanzioside G is a natural compound that has garnered interest for its potential anti-cancer properties. Understanding the mechanism by which it inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. One of the key mechanisms of anti-cancer drugs is the induction of cell cycle arrest, which prevents cancer cells from dividing and can lead to apoptosis (programmed cell death).
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a human cervical cancer cell line (HeLa) using flow cytometry with propidium (B1200493) iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, or G2/M) of each cell in a population.
Principle
The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells in the G0/G1 phase have a normal diploid (2n) DNA content. During the S phase, DNA is replicated, so cells in this phase have a DNA content between 2n and 4n. In the G2 and M phases, the cells have a tetraploid (4n) DNA content.
Flow cytometry measures the fluorescence intensity of individual cells.[1] By staining cells with PI, the fluorescence intensity will be directly proportional to the DNA content.[1] This allows for the generation of a histogram where distinct peaks representing the G0/G1, S, and G2/M phases of the cell cycle can be visualized and quantified.[1] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Hypothetical Data Summary
The following table summarizes the hypothetical results of treating HeLa cells with varying concentrations of this compound for 24 hours. The data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that this compound induces G2/M cell cycle arrest.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2% | 20.5% | 14.3% |
| 10 | 55.1% | 18.9% | 26.0% |
| 25 | 40.7% | 15.3% | 44.0% |
| 50 | 25.9% | 10.1% | 64.0% |
Experimental Protocols
Materials and Reagents
-
HeLa human cervical cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare different concentrations of this compound in complete culture medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Cell Harvesting and Fixation
-
After the 24-hour treatment, collect the culture medium (containing any floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. For each sample, acquire data for at least 10,000 events.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Hypothetical Signaling Pathway for G2/M Arrest
References
Western Blot Analysis of Proteins Affected by Yadanzioside G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a natural compound belonging to the ginsenoside family, has garnered interest for its potential therapeutic applications, particularly in oncology. While specific data on this compound is emerging, the broader class of ginsenosides (B1230088) is known to exert anticancer effects by modulating key cellular processes such as apoptosis and cell cycle progression. This document provides detailed application notes and protocols for the Western blot analysis of proteins implicated in the cellular response to this compound, drawing upon the established mechanisms of related ginsenoside compounds. The primary signaling pathways of focus are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and apoptosis.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected dose-dependent effects of this compound on key proteins within the PI3K/Akt and MAPK/ERK signaling pathways, as well as on markers of apoptosis and cell cycle arrest. The data is presented as a hypothetical representation based on typical findings for similar bioactive compounds.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Treatment Concentration (µM) | p-Akt (Ser473) (Relative Intensity) | Total Akt (Relative Intensity) | p-mTOR (Ser2448) (Relative Intensity) | Total mTOR (Relative Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.75 | 1.02 | 0.80 | 0.98 |
| 25 | 0.45 | 0.99 | 0.50 | 1.01 |
| 50 | 0.20 | 1.01 | 0.25 | 0.99 |
Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway
| Treatment Concentration (µM) | p-ERK1/2 (Thr202/Tyr204) (Relative Intensity) | Total ERK1/2 (Relative Intensity) | p-JNK (Thr183/Tyr185) (Relative Intensity) | Total JNK (Relative Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 1.50 | 0.98 | 1.40 | 1.03 |
| 25 | 2.50 | 1.01 | 2.20 | 0.99 |
| 50 | 3.80 | 0.99 | 3.50 | 1.02 |
Table 3: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins
| Treatment Concentration (µM) | Cleaved Caspase-3 (Relative Intensity) | Bcl-2 (Relative Intensity) | Bax (Relative Intensity) | Cyclin D1 (Relative Intensity) | p21 (Relative Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 2.10 | 0.80 | 1.50 | 0.70 | 1.80 |
| 25 | 4.50 | 0.55 | 2.80 | 0.40 | 3.20 |
| 50 | 8.20 | 0.30 | 4.90 | 0.15 | 5.50 |
Visualization of Cellular Mechanisms
Diagram 1: Proposed Signaling Pathway of this compound in Inducing Apoptosis
Caption: this compound is hypothesized to inhibit the PI3K/Akt pathway, leading to apoptosis.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of protein expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in 6-well plates at a density of 5 x 10^5 cells/well in their appropriate growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to the final desired concentrations (e.g., 0, 10, 25, 50 µM).
-
Exposure: Remove the growth medium from the wells, wash once with PBS, and add the medium containing this compound. Incubate for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
Disclaimer: The information provided is based on the known effects of related ginsenoside compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines when investigating the effects of this compound.
Application Note: Identification of Cellular Targets for Yadanzioside G Using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a quassinoid natural product isolated from Brucea javanica, has demonstrated promising therapeutic potential, including antipancreatic cancer and anti-tuberculosis activities.[1] Understanding the precise molecular mechanism of action is crucial for its development as a therapeutic agent. This document provides a detailed protocol for the identification of the cellular protein targets of this compound using an affinity chromatography-based approach. The methodology involves the synthesis of a this compound-based affinity probe, immobilization onto a solid support, affinity pull-down of interacting proteins from a cell lysate, and subsequent identification of these proteins by mass spectrometry. This approach is invaluable for elucidating the mechanism of action, identifying potential off-targets, and accelerating the drug development process.[2][3]
Introduction
This compound is a bioactive terpenoid known to exhibit potent biological effects.[1] Specifically, it has been shown to possess activity against pancreatic cancer cells and to inhibit the InhA enzyme in Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis drug.[1] While a primary target in mycobacteria has been suggested, its molecular interactors in human cells, particularly in the context of its anti-cancer activity, remain largely unknown. Identifying the direct binding partners of this compound is a critical step to validate its therapeutic potential and understand its broader pharmacological profile.
Affinity chromatography is a powerful and widely used technique for isolating and identifying the molecular targets of small molecules.[2][4] The principle relies on the specific interaction between a "bait" molecule (the drug or natural product) and its "prey" (the target protein). By immobilizing this compound onto a solid matrix, it can be used to selectively capture its binding partners from a complex biological mixture, such as a cell lysate.[2] Subsequent elution and analysis of the captured proteins via mass spectrometry can reveal the identity of direct targets, providing foundational insights into the compound's mechanism of action.[4][5]
Principle of the Method
The workflow for this compound target identification involves several key stages. First, an affinity probe is synthesized by chemically modifying this compound to include a linker arm and a terminal functional group suitable for immobilization, without significantly compromising its biological activity. This probe is then covalently coupled to an activated chromatography resin to create the affinity matrix.
Next, a protein extract is prepared from a relevant cell line (e.g., PANC-1 pancreatic cancer cells). This cell lysate is incubated with the this compound-functionalized matrix, allowing the target proteins to bind to the immobilized compound. Non-specifically bound proteins are removed through a series of stringent washing steps. Finally, the specifically bound proteins are eluted from the matrix, typically by using a competitive ligand (excess free this compound) or by denaturation. The eluted proteins are then separated by gel electrophoresis and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Yadanzioside G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a natural compound of interest, has demonstrated potential therapeutic effects in various preclinical studies. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment. The methodologies outlined here are designed to enable researchers to investigate the compound's impact on cellular signaling pathways and to identify potential biomarkers of its activity. The protocols are based on established molecular biology techniques and provide a framework for reproducible and robust gene expression analysis.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data based on studies of similar compounds, illustrating the expected outcomes of this compound treatment on gene expression.
Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability Inhibition (%) |
| HepG2 | 0.1 | 15 ± 2.5 |
| 1 | 45 ± 3.8 | |
| 10 | 85 ± 5.1 | |
| HT-29 | 0.1 | 12 ± 1.9 |
| 1 | 42 ± 4.2 | |
| 10 | 81 ± 6.3 |
Table 2: Gene Expression Modulation by this compound in HepG2 Cells (Fold Change Relative to Control)
| Gene | Function | Fold Change (1 µM this compound) | p-value |
| Bax | Pro-apoptotic | 2.5 | < 0.05 |
| Bcl-2 | Anti-apoptotic | -2.1 | < 0.05 |
| Caspase-3 | Apoptosis executioner | 3.1 | < 0.01 |
| Caspase-9 | Apoptosis initiator | 2.8 | < 0.01 |
| STAT3 | Cell survival, proliferation | -1.8 | < 0.05 |
| p-STAT3 | Activated STAT3 | -2.9 | < 0.01 |
| TNF-α | Pro-inflammatory cytokine | -2.2 | < 0.05 |
| IL-6 | Pro-inflammatory cytokine | -2.7 | < 0.01 |
| NF-κB | Inflammation, cell survival | -1.9 | < 0.05 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (HT-29) cells can be obtained from a reputable cell bank.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (CCK-8 Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with different concentrations of this compound as described in section 1.4.
-
Assay: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Cell Lysis and RNA Extraction: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with a suitable SYBR Green master mix and gene-specific primers. The thermal cycling conditions should be optimized for each primer set. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow
Caption: Workflow for gene expression analysis.
Logical Relationships
Caption: Logical flow of this compound's effects.
Application Notes and Protocols for Developing a Yadanzioside G-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica.[1][2][3] Quassinoids, including the well-studied compound brusatol (B1667952), have demonstrated potent anticancer activities.[1][4][5][6] The primary mechanism of action for many quassinoids, including brusatol, is the inhibition of protein synthesis, which subsequently impacts the levels of short-lived proteins crucial for cancer cell survival and stress responses.[7][8] A key target of this inhibition is the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress that is often implicated in chemoresistance.[4][5][7][9][10][11][12] By downregulating Nrf2, compounds like brusatol can sensitize cancer cells to other chemotherapeutic agents.[4][11][12]
The emergence of drug resistance is a major hurdle in cancer therapy.[9] Developing cell lines resistant to novel anticancer compounds like this compound is a critical step in preclinical drug development. These models are invaluable for elucidating the molecular mechanisms of resistance, identifying biomarkers to predict patient response, and devising strategies to overcome or circumvent resistance, such as combination therapies.
These application notes provide a comprehensive framework for the development and characterization of a this compound-resistant cancer cell line.
Part 1: Development of a this compound-Resistant Cell Line
Protocol 1: Gradual Dose-Escalation Method
This protocol describes the generation of a resistant cell line by continuous exposure to incrementally increasing concentrations of this compound.
1. Initial IC50 Determination: a. Select a cancer cell line of interest (e.g., a human lung adenocarcinoma cell line like A549, or a pancreatic cancer cell line like PANC-1, where other quassinoids have shown efficacy).[1] b. Plate the parental cells in 96-well plates at a predetermined optimal density. c. Treat the cells with a serial dilution of this compound for 48-72 hours. d. Perform a cell viability assay, such as the MTT assay (see Protocol 3), to determine the half-maximal inhibitory concentration (IC50).
2. Induction of Resistance: a. Culture the parental cell line in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in the initial IC50 experiment. b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells. c. Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended. d. At each concentration, allow the cells to stabilize and resume normal proliferation before proceeding to the next higher concentration. If significant cell death (over 50%) is observed, the concentration should be reduced to the previous level for a longer adaptation period. e. This process is continued until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line. This may take several months.
3. Cryopreservation: a. At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
Protocol 2: Single-Cell Cloning by Limiting Dilution
To ensure a homogenous resistant population, single-cell cloning should be performed on the resistant cell pool generated by the dose-escalation method.
1. Cell Preparation: a. Prepare a single-cell suspension of the this compound-resistant cells.
2. Serial Dilution: a. Serially dilute the cell suspension in a 96-well plate to a final concentration of approximately 1 cell per 100 µL. b. Add 100 µL of the diluted cell suspension to each well of a 96-well plate. This statistically increases the probability of having single cells in some wells.
3. Colony Formation and Expansion: a. Incubate the plate and monitor for the formation of single colonies. b. Once colonies are visible, identify wells that contain a single colony. c. Expand these single-cell-derived clones into larger culture vessels.
4. Verification of Resistance: a. For each clonal population, determine the IC50 for this compound (using Protocol 3) and compare it to the parental cell line to confirm the resistant phenotype.
Part 2: Characterization of the this compound-Resistant Cell Line
A series of experiments should be conducted to compare the resistant cell line to the parental (sensitive) cell line.
Data Presentation: Summary of Expected Quantitative Data
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Experimental Protocol |
| IC50 of this compound (µM) | Expected low value | Expected high value (e.g., >10-fold increase) | Protocol 3: MTT Assay |
| Apoptosis Rate (%) (untreated) | Baseline | Baseline | Protocol 4: Annexin V/PI Apoptosis Assay |
| Apoptosis Rate (%) (+ this compound) | High | Low | Protocol 4: Annexin V/PI Apoptosis Assay |
| Relative Protein Expression of Nrf2 | Baseline | Potentially elevated | Protocol 5: Western Blotting |
| Relative Protein Expression of p-Akt | Baseline | Potentially elevated | Protocol 5: Western Blotting |
| Relative Protein Expression of p-ERK | Baseline | Potentially elevated | Protocol 5: Western Blotting |
| Relative mRNA Expression of ABCB1 | Baseline | Potentially elevated | Protocol 6: qRT-PCR |
| Relative mRNA Expression of NQO1 | Baseline | Potentially elevated | Protocol 6: qRT-PCR |
Experimental Protocols
Protocol 3: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][6][10][13]
1. Cell Plating: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. c. Incubate for 48-72 hours.
3. MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4] b. Add 10 µL of the MTT solution to each well.[6][10] c. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6][10][13]
4. Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. b. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4][14] c. Measure the absorbance at 570 nm using a microplate reader.[4][13]
Protocol 4: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][5][7][15]
1. Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for the parental and resistant lines for 24-48 hours. b. Harvest the cells by trypsinization and collect them by centrifugation.
2. Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15] c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2] d. Incubate for 15 minutes at room temperature in the dark.[7][15]
3. Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube.[15] b. Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][5]
Protocol 5: Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
1. Protein Extraction: a. Lyse parental and resistant cells (treated and untreated with this compound) in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., against Nrf2, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific messenger RNA (mRNA).
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from parental and resistant cells using a suitable RNA isolation kit. b. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
2. Real-Time PCR: a. Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ABCB1, an ABC transporter gene associated with multidrug resistance, and NQO1, a downstream target of Nrf2). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization. b. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis: a. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cells.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Brusatol: mechanism of action and activities_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
How to improve Yadanzioside G solubility in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Yadanzioside G in aqueous buffers.
Introduction to this compound
This compound is a complex quassinoid terpenoid, a type of glycoside naturally occurring in plants like Brucea javanica.[1][2][3] It has garnered research interest for its potential therapeutic activities, including anti-pancreatic cancer and anti-tuberculosis properties.[3][4] A significant challenge in preclinical and in vitro studies is its poor solubility in aqueous solutions. While soluble in organic solvents like DMSO, it often precipitates when diluted into aqueous buffers, complicating experimental reproducibility and limiting achievable concentrations.[5][6]
This guide outlines systematic approaches to enhance the aqueous solubility of this compound, ensuring reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a large, complex glycoside. Its poor aqueous solubility is attributed to its hydrophobic core structure. Key properties are summarized in the table below.
Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What are the first steps?
Direct dissolution in aqueous buffers is highly unlikely. The standard first step is to prepare a concentrated stock solution in an appropriate organic solvent.
-
Select a Solvent : Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[5][6]
-
Use Sonication : To aid dissolution, use an ultrasonic bath.[7][8] This provides energy to break down powder agglomerates and facilitate solvent interaction.
-
Gentle Warming : Gentle warming of the solution (e.g., to 37°C) can also help increase the rate of dissolution.[8] However, be cautious about potential degradation at higher temperatures.
Q3: My this compound, dissolved in a DMSO stock, precipitates when I add it to my cell culture medium or buffer. What should I do?
This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous/organic co-solvent mixture.[7]
-
Check Final DMSO Concentration : Ensure the final percentage of DMSO in your assay is as high as your experiment can tolerate (typically 0.1% to 1% in cell-based assays) to help keep the compound in solution.
-
Lower the Final Concentration : The simplest solution is often to lower the final working concentration of this compound.
-
Employ a Solubility Enhancement Strategy : If a higher concentration is necessary, you must modify the formulation of your aqueous buffer using one of the techniques described in the next section.
Q4: What are the primary methods to systematically improve the aqueous solubility of this compound?
Several established techniques can significantly improve the solubility of poorly soluble compounds like glycosides.[9][10][11] The most relevant for this compound include:
-
Co-solvency : This involves using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.[11][12] Common co-solvents include polyethylene (B3416737) glycol (PEG 300, PEG 400) and propylene (B89431) glycol.[13][14]
-
Inclusion Complexation with Cyclodextrins : This is a highly effective method for glycosides.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of this compound, forming an "inclusion complex" that is more water-soluble.[10][13][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative.[13]
-
Use of Surfactants : Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9][13] For in vitro assays, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are often used at low concentrations (e.g., 0.01-0.05%).[7][11]
-
pH Adjustment : The solubility of compounds with ionizable functional groups can be increased by adjusting the pH of the buffer.[12][18] While this compound's structure does not have strongly acidic or basic groups, minor pH shifts can sometimes influence solubility and should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder does not dissolve in the primary organic solvent (DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the volume of DMSO. Ensure the use of high-purity, anhydrous DMSO. Apply sonication and gentle warming (37°C). |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer is exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows. 3. Pre-formulate the buffer with a solubilizing excipient (e.g., cyclodextrin (B1172386), surfactant) before adding the compound stock. |
| Solution appears cloudy or hazy after preparation. | Formation of fine, colloidal precipitate or a microemulsion. | The compound is not fully solubilized. Filter the solution through a 0.22 µm filter to remove precipitate if necessary, but this will lower the effective concentration. The best approach is to re-optimize the formulation with a different or higher concentration of solubilizer. |
| Experimental results are inconsistent or not reproducible. | The compound may be precipitating out of solution over the course of the experiment. | Visually inspect solutions for precipitation before and after the experiment. Prepare solutions fresh for each experiment. Perform a time-course solubility study to ensure the compound remains in solution for the duration of the assay. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1][5] |
| Molecular Weight | 768.76 g/mol | [3][5] |
| Compound Type | Quassinoid Terpenoid Glycoside | [3][4] |
| Known Solubility | Soluble in DMSO | [5][6] |
Table 2: Illustrative Example of Co-Solvent Effect on Glycoside Solubility
This table provides hypothetical data to illustrate how co-solvents can enhance the solubility of a poorly soluble glycoside similar to this compound.
| Formulation (Aqueous Buffer pH 7.4) | Maximum Achievable Solubility (µg/mL) | Fold Increase |
| No Additives (Control) | 1 | 1x |
| + 5% Ethanol | 15 | 15x |
| + 5% Propylene Glycol | 25 | 25x |
| + 5% PEG 400 | 40 | 40x |
| + 10% PEG 400 | 95 | 95x |
Table 3: Example of Solubility Enhancement with HP-β-Cyclodextrin
This table shows representative data from a phase solubility study, demonstrating a linear increase in compound solubility with increasing cyclodextrin concentration, which is typical for 1:1 complex formation.[15]
| HP-β-Cyclodextrin Conc. (mM) | Apparent Solubility of Glycoside (µM) |
| 0 (Intrinsic Solubility) | 1.5 |
| 2 | 12.8 |
| 4 | 24.2 |
| 6 | 35.5 |
| 8 | 46.9 |
| 10 | 58.1 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder and place it in the vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the mixture for 30 seconds.
-
Place the vial in a sonicator bath for 10-15 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound and to identify an optimal concentration for experimental use.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Thermostatic shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound powder to a known volume of each HP-β-CD solution. Ensure enough solid is present to achieve saturation.
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours until equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each sample and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method (e.g., HPLC).
-
Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis) to generate a phase solubility diagram.
Visualizations
Caption: Workflow for addressing solubility issues with this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. YADANZIOSIDE-G | 95258-17-6 [chemicalbook.com]
- 3. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Solubilizer Excipients - Protheragen [protheragen.ai]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting Yadanzioside G precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Yadanzioside G precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
A1: This is a common issue known as "crashing out," which often occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[1] this compound is likely hydrophobic, and its solubility limit is exceeded in the aqueous environment of the media.
Potential Causes and Solutions:
-
High Final Concentration: The intended final concentration of this compound in your media may be too high.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Media Temperature: The solubility of many compounds decreases at lower temperatures.
Q2: My this compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. Why is this happening?
A2: Delayed precipitation can be caused by several factors related to the stability of this compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
-
Changes in Media pH: The pH of cell culture media can change over time due to cellular metabolism. This shift in pH can affect the solubility of this compound.[2][4]
-
Solution: Monitor the pH of your culture media. If significant changes are observed, consider using a different buffering system or refreshing the media more frequently.
-
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1]
-
Solution: If possible, try a different basal media formulation. You can also try increasing the serum concentration, as serum proteins can sometimes help to solubilize small molecules.[2]
-
-
Temperature Fluctuations: Repeated temperature changes, such as removing the culture vessel from the incubator frequently, can affect compound solubility.[5]
-
Solution: Minimize the time that cultures are outside of the incubator. Avoid repeated freeze-thaw cycles of your stock solution.[2]
-
Q3: What is the best solvent for this compound?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, ideally ≤ 0.1%.[2][7] Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a DMSO-only vehicle control in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue: this compound Precipitation Observed
This guide provides a step-by-step workflow to troubleshoot and prevent this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (including serum, if applicable)
-
Sterile 96-well flat-bottom plate
-
Calibrated pipettes
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of your complete cell culture medium to a series of wells. Then, add a small, equal volume of each DMSO dilution to the corresponding wells. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is your maximum working soluble concentration under those specific conditions.
Caption: Workflow for determining maximum soluble concentration.
Data Presentation
Use the following table to record the results from your solubility test (Protocol 2).
| This compound Concentration | Initial Observation (T=0) | Observation (T=2h) | Observation (T=6h) | Observation (T=24h) | Absorbance @ 600nm (T=24h) |
| Control (0.1% DMSO) | Clear | Clear | Clear | Clear | |
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yadanzioside G for Cytotoxicity Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing Yadanzioside G in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and prepare this compound for cell culture experiments?
A1: this compound, like many natural products, may have limited aqueous solubility. The recommended approach is to first create a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Sonication or gentle vortexing can aid dissolution.[1] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: Perform serial dilutions from your DMSO stock to create intermediate concentrations.[2]
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the final concentration below 0.1% to avoid off-target effects.[3] Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.
Q2: What is a good starting concentration range for a preliminary cytotoxicity experiment with this compound?
A2: For novel compounds or those with limited published data, a broad concentration range is recommended for initial screening. A common starting point for natural product extracts is a logarithmic dilution series, for example: 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM. The results of this initial dose-response experiment will allow you to determine a more focused range for subsequent IC50 (half-maximal inhibitory concentration) determination.
Q3: What are the typical incubation times for assessing the cytotoxicity of this compound?
A3: The cytotoxic effects of a compound can be time-dependent.[4][5] It is standard practice to evaluate cytotoxicity at multiple time points to capture both early and late cellular responses. Typical incubation periods are 24, 48, and 72 hours.[5][6]
Troubleshooting Guide
Q4: I am not observing any significant cytotoxicity, even at high concentrations. What could be wrong?
A4: This can be due to several factors:
-
Compound Concentration: The concentrations tested may still be too low to induce a cytotoxic effect. Try extending the dose range higher.[7]
-
Solubility: The compound may be precipitating out of the culture medium, reducing the effective concentration available to the cells. Visually inspect the wells under a microscope for any precipitate.[1] If precipitation is observed, refer to the solubility troubleshooting question (Q7).
-
Incubation Time: The cytotoxic mechanism of this compound may require a longer duration. Ensure you have tested longer time points (e.g., 72 hours).
-
Cell Health: Ensure your cells are healthy, viable, and in the exponential growth phase before adding the compound.
Q5: My absorbance readings are increasing with higher concentrations of this compound, suggesting increased viability. Why is this happening?
A5: This is a common artifact when using tetrazolium-based assays like MTT with natural products.[7]
-
Direct MTT Reduction: Natural products, particularly those with antioxidant properties, can chemically reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This gives a false-positive signal of high viability.[1][7]
-
Compound Color: If this compound solutions are colored, this can interfere with the absorbance reading at 570-590 nm.[8]
Solution: To diagnose and correct this, run a parallel set of "cell-free" controls. Prepare wells with the same concentrations of this compound in culture medium but without any cells. Incubate and process these wells alongside your experimental plate. Subtract the absorbance readings of these cell-free wells from your experimental wells to correct for compound interference.[1] If interference is significant, consider an alternative, non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1]
Q6: I am seeing high variability between my replicate wells. How can I improve consistency?
A6: High variability can undermine the reliability of your results.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Inadequate mixing or insufficient solvent volume can lead to inconsistent readings. Gently pipette up and down after adding the solvent or use a plate shaker.[8][9]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Pipetting Error: Ensure accurate and consistent pipetting, especially when seeding cells and adding the compound.
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
Q7: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?
A7: Precipitation indicates that the compound's solubility limit in the aqueous medium has been exceeded.[10]
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C before adding the DMSO stock solution.[11]
-
Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try adding the stock to a smaller volume first and then bringing it up to the final volume. Adding the DMSO stock to vigorously mixed or vortexing media can also help.[12]
-
Serial Dilution in Media: For lower concentrations, it may be beneficial to make an intermediate dilution of the DMSO stock in culture medium, and then use this to make the final dilutions.[11]
-
Check Final DMSO%: Ensure the final DMSO concentration is not too high, as this can also promote precipitation.
Data Presentation
IC50 Values for this compound
| Cell Line | Cancer Type | Exposure Time (Hours) | IC50 [µM] (Illustrative) | Assay Method |
| PANC-1 | Pancreatic Cancer | 48 | Determine Experimentally | MTT / SRB |
| AsPC-1 | Pancreatic Cancer | 48 | Determine Experimentally | MTT / SRB |
| MCF-7 | Breast Cancer | 72 | Determine Experimentally | MTT / SRB |
| HepG2 | Liver Cancer | 72 | Determine Experimentally | MTT / SRB |
| HCT116 | Colon Cancer | 48 | Determine Experimentally | MTT / SRB |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay (Adherent Cells)
This protocol is a standard procedure for assessing cell viability based on the mitochondrial reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
Materials:
-
This compound (DMSO stock solution)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium + DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after correcting for background absorbance from cell-free wells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Putative Mechanism of Action
While the specific signaling pathways activated by this compound require empirical validation, many cytotoxic natural products induce apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.[13][14] This pathway is initiated by intracellular stress, leading to the release of pro-apoptotic factors from the mitochondria.
Key steps in the intrinsic apoptosis pathway include:
-
Cellular Stress: The compound induces stress, potentially through DNA damage or generation of reactive oxygen species (ROS).[15]
-
Mitochondrial Permeabilization: Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the outer mitochondrial membrane.[14]
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[13][16]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to a protein called Apaf-1, which then recruits and activates Caspase-9.[14][16]
-
Executioner Caspase Activation: Active Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3.[15][17]
-
Cell Death: Caspase-3 orchestrates the dismantling of the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. mdpi.com [mdpi.com]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Yadanzioside G stability in DMSO and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Yadanzioside G in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For laboratory experiments, it is common practice to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for final assays.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
A2:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years, protected from direct sunlight.
-
In Solvent (DMSO): Stock solutions should be stored at -80°C for up to 1 year.
For related compounds like Yadanzioside A and B, short-term storage of solutions at 0-4°C for days to weeks is acceptable, while long-term storage (months to years) should be at -20°C.[1][2] To ensure maximum stability of your this compound stock solution, it is highly recommended to store it at -80°C.
Q3: How stable is this compound in DMSO at different temperatures?
A3: While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published, based on general knowledge of complex natural products, the following can be expected:
-
-80°C: Highly stable for up to one year. Minimal degradation is expected at this temperature.
-
-20°C: Expected to be stable for several months.
-
4°C: Stability is reduced. It is advisable to use solutions stored at this temperature within a few days to a week.
-
Room Temperature (20-25°C): Prone to degradation. Solutions should be prepared fresh and used within the same day.
For critical experiments, it is strongly recommended to perform a stability assessment under your specific laboratory conditions. See the troubleshooting guide and experimental protocols below for more details.
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: While some compounds in DMSO show no significant loss after multiple freeze-thaw cycles, it is best practice to minimize these cycles for complex molecules like this compound. To avoid repeated freezing and thawing, it is recommended to aliquot the stock solution into single-use vials before storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the stability of the compound under your experimental conditions using HPLC (see protocol below). |
| Precipitate formation upon dilution in aqueous buffer | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility but does not exceed the tolerance of your assay system (typically <0.5%). Consider using a co-solvent like PEG300 or Tween 80 in your formulation for in vivo studies. |
| Loss of biological activity | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure solutions are stored at -80°C and protected from light. Perform a stability check using HPLC. |
Stability Data Summary
The following table provides a general guideline for the expected stability of this compound in DMSO. Users should generate their own data for precise stability assessment.
| Storage Temperature | Solvent | Concentration | Expected Stability (with >95% Purity) |
| -80°C | DMSO | 1-10 mM | Up to 1 year |
| -20°C | DMSO | 1-10 mM | Up to 6 months |
| 4°C | DMSO | 1-10 mM | Up to 1 week |
| Room Temperature | DMSO | 1-10 mM | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm Up: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in DMSO using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a fresh 1 mM stock solution of this compound in DMSO. This will be your t=0 sample.
-
Aliquot the remaining stock solution and store it under different temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours for room temperature and 4°C; 1, 2, 4, 8, 12 weeks for -20°C and -80°C).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating quassinoids and their degradation products.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, inject the sample onto the HPLC system.
-
Integrate the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
References
Preventing degradation of Yadanzioside G during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Yadanzioside G during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Activity | Degradation of this compound due to improper storage conditions. | Verify storage conditions. For long-term storage of solid material, use a tightly sealed container at -20°C, protected from light. For solutions, store at -80°C.[1] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation of this compound. | The appearance of new peaks suggests degradation. The primary degradation pathways are likely hydrolysis of the glycosidic bond and oxidation of the terpenoid structure. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. Prepare fresh solutions for analysis. | |
| Discoloration of Solid Compound or Solution | Oxidation or light-induced degradation. | Store solid this compound and its solutions protected from light. Consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidation. |
| Inconsistent Experimental Results | Instability of this compound in the experimental buffer or medium. | Assess the stability of this compound under your specific experimental conditions (pH, temperature, presence of other reagents). Consider performing a time-course experiment to monitor its concentration. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from direct sunlight.[1]
Q2: How should I store this compound in solution?
A2: this compound solutions should be stored at -80°C for long-term stability (up to 1 year).[1] It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at -20°C?
A3: While short-term storage at -20°C may be acceptable for some solvents, -80°C is recommended for long-term preservation of stability.[2] If storing at -20°C, it is advisable to use the solution within one month.[2]
Q4: Is this compound sensitive to light?
A4: Yes, like many complex natural products, this compound is potentially sensitive to light. All storage containers should be opaque or wrapped in aluminum foil to protect the compound from light-induced degradation.
Degradation and Stabilization
Q5: What are the likely degradation pathways for this compound?
A5: As a terpenoid glycoside, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the glycosidic bond, separating the sugar moiety from the terpenoid aglycone. This can be catalyzed by acidic or basic conditions and enzymatic activity.
-
Oxidation: The terpenoid structure contains double bonds and other functional groups that are prone to oxidation, especially when exposed to air, light, or certain metal ions.[3][4]
Q6: Are there any recommended stabilizers for this compound solutions?
A6: While specific stabilizers for this compound have not been extensively reported, you can consider the following general strategies for stabilizing terpenoids and glycosides:
-
Antioxidants: To prevent oxidative degradation, consider adding small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solutions, ensuring they do not interfere with your experiments.
-
pH Control: Maintaining a neutral pH can help to minimize acid- or base-catalyzed hydrolysis. Buffer your solutions accordingly.
-
Chelating Agents: If metal ion-catalyzed oxidation is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Analytical Testing
Q7: How can I monitor the stability of my this compound sample?
A7: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the integrity of your this compound sample over time.[5][6] This method should be able to separate the intact this compound from its potential degradation products.
Q8: What are the key parameters for a stability-indicating HPLC method for this compound?
A8: A typical stability-indicating HPLC method would involve:
-
A reversed-phase C18 column.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient elution to ensure separation of the parent compound from any degradation products.
-
UV detection at a wavelength where this compound has significant absorbance.
-
Method validation to demonstrate linearity, precision, accuracy, and specificity.[6]
Data Presentation
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Precautions |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep away from direct sunlight.[1] |
| In Solvent | -80°C | Up to 1 year[1] | Use single-use aliquots to avoid freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month[2] | For short-term storage only. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under specific conditions.
1. Objective: To determine the degradation rate of this compound in a given solvent or buffer at a specific temperature.
2. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Experimental buffer (e.g., PBS)
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 20 mM Ammonium Acetate in water, pH 5.0
- Mobile Phase B: Acetonitrile
- Autosampler vials
3. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the chosen solvent or buffer.
- Immediately after preparation (T=0), take an aliquot of the solution, dilute it if necessary, and inject it into the HPLC system to determine the initial concentration.
- Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
- Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
- Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
- Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 2: Validated HPLC Method for Quantification of this compound
This protocol describes a general framework for a validated HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-280 nm).
- Injection Volume: 10 µL.
2. Method Validation:
- Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
- Precision:
- Intra-day precision: Analyze three different concentrations of this compound in triplicate on the same day. The relative standard deviation (RSD) should be < 2%.
- Inter-day precision: Repeat the analysis on three different days. The RSD should be < 2%.
- Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix. The recovery should be within 98-102%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
- Specificity (Stability-Indicating): Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on this compound. The method should be able to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Yadanzioside G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Yadanzioside G. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, data presentation tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a quassinoid, a type of terpenoid, extracted from Brucea javanica.[1] It has demonstrated potential as an anti-pancreatic cancer and anti-tuberculosis agent.[1] Like many natural product glycosides, this compound is a relatively large and polar molecule, which can limit its ability to passively diffuse across the lipid bilayers of cell membranes. Poor cell permeability can lead to low intracellular concentrations, reducing its therapeutic efficacy in in vitro and in vivo models.
Q2: How can I determine if this compound has poor permeability in my cell model?
A2: You can experimentally assess the permeability of this compound using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay, which models the human intestinal epithelium and includes active transport mechanisms.[2][3][4][5] A low apparent permeability coefficient (Papp) value from these assays would confirm poor permeability.
Q3: Is it possible that this compound is being actively removed from the cells?
A3: Yes, poor intracellular accumulation could be due to efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of substrates out of the cell.[6][7] Many natural products are substrates for these transporters.[8][9] A bidirectional Caco-2 assay can determine if this compound is a substrate of efflux pumps by comparing its transport from the apical to the basolateral side with the transport in the reverse direction. An efflux ratio greater than 2 suggests active efflux.[10]
Q4: What are the general strategies to improve the cellular uptake of this compound?
A4: Strategies to enhance the cell permeability of poorly absorbed drugs like this compound can be broadly categorized into formulation-based approaches and chemical modifications.[11][12][13] Formulation strategies include the use of:
-
Lipid-based delivery systems: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[2][11]
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its uptake by cells.[12][13]
-
Permeation enhancers: Co-administration with agents that reversibly open tight junctions between cells can increase paracellular transport.[3][14]
-
Efflux pump inhibitors: Using known inhibitors of P-gp or other efflux pumps can increase the intracellular concentration of this compound if it is a substrate.[15][16]
Chemical modification, such as creating a more lipophilic prodrug of this compound, is another potential but more complex strategy.[13]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low therapeutic efficacy of this compound in cell-based assays despite high concentration. | Poor cell permeability leading to low intracellular concentration. | 1. Perform a Caco-2 or PAMPA assay to quantify the permeability of this compound. 2. Attempt to increase uptake by formulating this compound in a lipid-based or nanoparticle delivery system. 3. Co-administer with a known, non-toxic permeation enhancer. |
| Inconsistent results between experimental repeats. | Solubility issues of this compound in aqueous assay buffer. | 1. Determine the aqueous solubility of this compound. 2. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cell toxicity. 3. Consider using a formulation strategy like a solid dispersion to improve solubility.[10] |
| High apical to basolateral transport, but very low basolateral to apical transport in a bidirectional Caco-2 assay. | This compound is likely a substrate for an efflux pump (e.g., P-glycoprotein). | 1. Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical to basolateral transport and a decrease in the efflux ratio would confirm P-gp mediated efflux. 2. For future experiments, consider co-administration with an efflux pump inhibitor to enhance intracellular accumulation. |
| Formulation with a permeation enhancer leads to cell death. | The permeation enhancer is toxic to the cells at the concentration used. | 1. Perform a dose-response curve for the permeation enhancer alone to determine its cytotoxic concentration. 2. Select a concentration that is effective for enhancing permeability but has minimal toxicity. 3. Investigate alternative, less toxic permeation enhancers.[3][14] |
Data Presentation
The following tables provide examples of how to structure quantitative data from permeability experiments.
Table 1: Apparent Permeability (Papp) of this compound in Different Formulations (Hypothetical Data)
| Formulation | This compound Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Aqueous Solution | 10 | 0.5 ± 0.1 | 5.2 |
| + Verapamil (50 µM) | 10 | 2.1 ± 0.3 | 1.1 |
| SEDDS Formulation | 10 | 3.5 ± 0.4 | 1.5 |
| Nanoparticle Formulation | 10 | 4.2 ± 0.5 | 1.3 |
Table 2: Effect of Permeation Enhancers on this compound Permeability (Hypothetical Data)
| Permeation Enhancer | Concentration | Papp (A-B) (x 10⁻⁶ cm/s) | Cell Viability (%) |
| Control (no enhancer) | - | 0.5 ± 0.1 | 100 |
| Octylglucoside | 0.05% | 2.8 ± 0.3 | 95 ± 4 |
| Dodecylmaltoside | 0.02% | 3.1 ± 0.4 | 92 ± 5 |
| Chitosan | 0.1% | 1.9 ± 0.2 | 98 ± 2 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (as a marker for monolayer integrity)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 200 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm low paracellular flux.
-
Preparation of Dosing Solutions: Prepare the dosing solution of this compound (e.g., 10 µM) in pre-warmed HBSS.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the this compound dosing solution to the apical (upper) chamber.
-
Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 1.2 mL of the this compound dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive diffusion of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.
-
Preparation of Solutions:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in PBS.
-
-
Assay Assembly:
-
Add 150 µL of the this compound dosing solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the coated filters are in contact with the buffer in the acceptor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting poor cell permeability.
Caption: Potential inhibition of the JAK/STAT pathway.
Caption: Induction of apoptosis via the intrinsic pathway.
Caption: Relationship between causes and solutions.
References
- 1. STAT3 orchestrates contradictory signals in cytokine-induced G1 to S cell-cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of alkylglycosides as permeability enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate versus inhibitor dynamics of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YAP Activates STAT3 Signalling to Promote Colonic Epithelial Cell Proliferation in DSS-Induced Colitis and Colitis Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Permeability enhancing effects of the alkylglycoside, octylglucoside, on insulin permeation across epithelial membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Yadanzioside G bioassays.
Welcome to the technical support center for Yadanzioside G bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with this compound, a quassinoid compound, often stem from several factors related to its physicochemical properties and handling. The most common culprits include:
-
Poor Solubility: this compound has limited solubility in aqueous media, which can lead to precipitation and an inaccurate effective concentration in your assays.
-
Compound Instability: The stability of this compound can be affected by the pH, temperature, and light exposure in your experimental setup. Degradation over the course of an experiment will lead to a decrease in the active compound concentration.
-
Interaction with Assay Components: Like many natural products, this compound may interfere with certain assay reagents. For example, it could directly reduce tetrazolium salts (e.g., MTT) or resazurin, leading to false-positive signals in cell viability assays.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in their genetic makeup and protein expression profiles.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Achieving and maintaining the desired concentration of this compound in your cell culture medium is critical for reproducible results. Here are some strategies to improve its solubility:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other quassinoids.[1] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
Sonication: Gentle sonication of the stock solution before dilution can help to break up any aggregates and facilitate dissolution.
-
Vortexing: Thoroughly vortex the solution after each dilution step to ensure it is well-mixed.
-
Visual Inspection: Always visually inspect your final working solutions under a microscope to check for any signs of precipitation before adding them to your cells.
Q3: I am observing a time-dependent loss of activity with this compound. Could it be degrading in my experimental conditions?
A3: Yes, a time-dependent loss of activity is a strong indicator of compound degradation. The stability of quassinoids can be influenced by several factors in a typical cell culture environment. To assess and mitigate this:
-
pH of the Medium: The stability of many compounds is pH-dependent. While standard cell culture media is buffered to a physiological pH (around 7.4), variations can occur. It is advisable to monitor the pH of your medium throughout the experiment.
-
Temperature: While cells are cultured at 37°C, prolonged incubation can accelerate the degradation of some compounds.
-
Light Exposure: Protect your stock solutions and experimental plates from light, as photodegradation can occur.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions of this compound immediately before each experiment to minimize the opportunity for degradation.
-
Stability Assessment: To definitively determine the stability of this compound in your specific experimental setup, you can perform a time-course stability assessment. This involves incubating the compound in your cell culture medium under standard conditions and measuring its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: My cell viability assay results are showing high background or unexpected results. How can I troubleshoot this?
A4: Natural products like this compound can sometimes interfere with the reagents used in common cell viability assays. Here’s how to troubleshoot:
-
Include a "Compound-Only" Control: To test for direct reduction of assay reagents, set up parallel wells containing this compound at the same concentrations used in your experiment but without any cells. Subtract the absorbance or fluorescence readings from these wells from your experimental wells.
-
Consider Alternative Assays: If you suspect interference, switch to a different type of assay that relies on a different detection principle. For example, if you are using an MTT assay (colorimetric), you could try a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Visual Confirmation: Always complement your quantitative viability data with qualitative microscopic observation of the cells to look for morphological changes indicative of cytotoxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound bioassays.
Diagram: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow to diagnose and resolve inconsistent bioassay results.
Data Presentation
The following tables summarize key quantitative data related to the handling and use of this compound in bioassays. Please note that specific values may vary slightly depending on the experimental conditions and the purity of the compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 768.76 | > 20 | > 26 | The preferred solvent for stock solutions.[1] |
| Ethanol | 768.76 | ~ 5 | ~ 6.5 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | 768.76 | < 0.1 | < 0.13 | Very low solubility in aqueous solutions. |
Table 2: Stability Profile of this compound
| Condition | Parameter | Value | Recommendation |
| Storage (Powder) | Temperature | -20°C | Store in a freezer for long-term stability. |
| Storage (in DMSO) | Temperature | -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| pH Stability | Optimal Range | 6.0 - 7.5 | Avoid highly acidic or alkaline conditions. |
| Temperature Stability | In Culture (37°C) | Moderate | Prepare fresh solutions for long-term experiments. |
| Light Sensitivity | In Solution | Sensitive | Protect from direct light exposure. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Signaling Pathways
The following diagrams illustrate the key signaling pathways that are reported to be modulated by this compound and are relevant to its bioactivity.
Diagram: this compound and the JAK/STAT Pathway in Cancer Cells
Caption: this compound inhibits the JAK/STAT signaling pathway in cancer cells.
Diagram: this compound and the NF-κB Pathway in Inflammation
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
Diagram: this compound and Apoptosis Pathways in Cancer Cells
Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways.
References
Navigating the Challenges of Yadanzioside G: A Technical Guide to Reducing Off-Target Toxicity
Technical Support Center
For researchers and drug development professionals investigating the therapeutic potential of Yadanzioside G, a naturally occurring quassinoid with promising cytotoxic effects against cancer cells, managing its toxicity to normal, healthy cells is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in developing strategies to mitigate the off-target toxicity of this compound during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxicity of this compound against normal versus cancer cell lines?
A1: Currently, there is a lack of specific published data detailing the half-maximal inhibitory concentration (IC50) values of purified this compound on a wide range of normal human cell lines. However, studies on extracts from Brucea javanica, the plant source of this compound, have demonstrated dose-dependent toxicity. For instance, the LD50 values for methanolic and butanolic extracts in mice have been reported as 281.71 mg/kg and 438.43 mg/kg, respectively[1]. To assess the therapeutic potential of this compound, it is crucial to determine its selectivity index (SI). The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Hypothetical Example of a Selectivity Index (SI) Table for this compound:
| Cell Line Type | Cell Line | Hypothetical IC50 (µM) | Selectivity Index (SI) |
| Normal | Human Dermal Fibroblasts (HDF) | 25 | - |
| Human Bronchial Epithelial Cells (BEAS-2B) | 30 | - | |
| Cancer | Human Lung Carcinoma (A549) | 5 | 5 (HDF) / 6 (BEAS-2B) |
| Human Breast Adenocarcinoma (MCF-7) | 8 | 3.1 (HDF) / 3.75 (BEAS-2B) | |
| Human Colon Carcinoma (HT-29) | 6 | 4.2 (HDF) / 5 (BEAS-2B) |
Note: The IC50 values in this table are for illustrative purposes only and are not based on published experimental data for this compound. Researchers should experimentally determine these values.
Q2: What are the primary molecular mechanisms through which this compound may exert its cytotoxic effects?
A2: While specific signaling pathway data for this compound is limited, quassinoids, the class of compounds to which it belongs, are known to induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways often implicated in the mechanism of action of cytotoxic natural products include the PI3K/Akt and MAPK pathways. These pathways play crucial roles in regulating cell survival, proliferation, and apoptosis. It is hypothesized that this compound may selectively induce apoptosis in cancer cells by modulating these or other related pathways.
Q3: What strategies can be employed to reduce the toxicity of this compound to normal cells?
A3: Several strategies can be explored to enhance the therapeutic index of this compound:
-
Advanced Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can improve its solubility, stability, and pharmacokinetic profile. This targeted delivery approach can increase the concentration of the compound at the tumor site while minimizing exposure to healthy tissues.
-
Combination Therapy: Co-administering this compound with other therapeutic agents can be a powerful strategy. This could involve:
-
Synergistic agents: Combining with other chemotherapeutics may allow for lower, less toxic doses of this compound to be used.
-
Cytoprotective agents: The use of agents that protect normal cells from the cytotoxic effects of this compound without compromising its anti-cancer activity.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines during in vitro screening. | The inherent toxicity of the free compound. | 1. Determine the IC50 values for a panel of both cancer and normal cell lines to calculate the selectivity index. 2. Explore encapsulation of this compound into liposomes or nanoparticles to see if targeted delivery reduces toxicity in normal cells. |
| Inconsistent or poor anti-cancer efficacy in vivo. | Poor bioavailability, rapid clearance, or off-target toxicity leading to dose limitations. | 1. Develop a formulation of this compound (e.g., liposomal) to improve its pharmacokinetic properties. 2. Investigate combination therapies to enhance efficacy at lower, less toxic concentrations. |
| Difficulty in achieving a therapeutic window in animal models. | The therapeutic dose is too close to the toxic dose. | 1. Re-evaluate the dosing regimen (e.g., frequency and route of administration). 2. Systematically test different drug delivery formulations to widen the therapeutic window. |
Experimental Protocols
1. General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in both normal and cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells, typically <0.5%). Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. General Protocol for Liposomal Encapsulation of this compound (a Hydrophobic Compound)
This protocol outlines a common method for encapsulating hydrophobic compounds like this compound into liposomes using the thin-film hydration technique.
-
Lipid Film Formation: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
3. General Protocol for Nanoparticle Encapsulation of this compound
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles using the nanoprecipitation method.
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Nanoprecipitation: Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them to remove unencapsulated drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading, and encapsulation efficiency.
Visualizing Potential Mechanisms and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Experimental workflow for evaluating and mitigating this compound toxicity.
Caption: Postulated effect of this compound on the PI3K/Akt survival pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Troubleshooting Yadanzioside G detection in HPLC-UV analysis.
Technical Support Center: Analysis of Yadanzioside G
Welcome to the technical support center for the HPLC-UV analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I having difficulty detecting this compound with my HPLC-UV system?
Many saponins (B1172615), including this compound, lack a strong chromophore, which makes them difficult to detect at standard UV wavelengths like 254 nm.[1] To enhance detection, it is recommended to use lower wavelengths, typically in the 200–210 nm range.[1] However, be aware that this may increase baseline noise.[1] For more sensitive and specific detection, consider alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1][2]
Q2: What are the recommended starting conditions for an HPLC method for this compound analysis?
For the analysis of saponins like this compound, a reverse-phase HPLC method is commonly used.[3] A typical setup includes a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape.[1]
Q3: My chromatogram shows poor resolution with co-eluting peaks. How can I improve this?
Poor resolution of saponin (B1150181) isomers is a common challenge due to their structural similarities.[1] To improve separation, you can:
-
Optimize the mobile phase: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[1]
-
Adjust the gradient: Employ a shallower gradient to increase the separation time between closely eluting peaks.[1]
-
Change the column chemistry: If a C18 column does not provide adequate resolution, consider trying a different stationary phase.[1]
Q4: I am observing significant peak tailing in my chromatogram. What could be the cause?
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. This can sometimes be mitigated by:
-
Adjusting the mobile phase pH: Adding a small amount of an acid modifier (e.g., formic acid or acetic acid) can help to reduce tailing.
-
Using a different column: Some columns are specifically designed to reduce tailing for basic compounds.
-
Lowering the sample load: Injecting a smaller amount of your sample can sometimes improve peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
Issue 1: No Peak or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Inappropriate UV Wavelength | This compound may have weak UV absorbance. Set the detector to a lower wavelength (e.g., 205-210 nm). |
| Low Analyte Concentration | Concentrate the sample or inject a larger volume. Ensure the standard concentration is appropriate. |
| Degradation of Analyte | This compound may be unstable in the sample solvent or under certain storage conditions. Prepare fresh samples and standards. |
| Detector Malfunction | Check the detector lamp status and run a diagnostic test. |
Issue 2: High Baseline Noise
| Possible Cause | Suggested Solution |
| Low UV Wavelength Detection | Detection at low wavelengths (<220 nm) can increase baseline noise. Ensure high purity mobile phase solvents and additives.[1] |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use. |
| Air Bubbles in the System | Purge the pump and ensure all connections are secure to prevent air from entering the system. |
| Detector Cell Contamination | Flush the detector cell with a strong, appropriate solvent. |
Issue 3: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Composition | Prepare mobile phase accurately and in sufficient volume for the entire run sequence. Premixing solvents can improve consistency. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Extraction: Accurately weigh a known amount of the plant material or sample containing this compound. Extract the sample with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, using sonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.
Protocol 2: Standard HPLC-UV Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-30 min: 10-50% B; 30-35 min: 50-90% B; 35-40 min: 90% B; 40-41 min: 90-10% B; 41-50 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
Quantitative Data Summary
The following tables provide examples of typical quantitative data obtained during method validation for this compound analysis.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 15023 |
| 25 | 37558 |
| 50 | 75112 |
| 100 | 150225 |
| 200 | 300450 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability)
| Replicate | Peak Area (mAU*s) |
| 1 | 75112 |
| 2 | 75230 |
| 3 | 74985 |
| 4 | 75150 |
| 5 | 75098 |
| 6 | 75185 |
| Mean | 75126.7 |
| Standard Deviation | 85.3 |
| %RSD | 0.11% |
Visualizations
References
Technical Support Center: Optimizing Yadanzioside G Extraction from Brucea javanica
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of Yadanzioside G from Brucea javanica.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent challenge in natural product extraction. Several factors throughout the workflow could be the cause. Consider the following:
-
Extraction Inefficiency: The parameters of your extraction method may not be optimal for this compound. Key factors include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. Ultrasound-assisted extraction (UAE) has been shown to be more efficient than traditional methods like maceration or Soxhlet for other compounds from Brucea javanica.
-
Compound Degradation: this compound, as a glycoside, may be susceptible to degradation under harsh conditions. High temperatures, extreme pH levels, and prolonged exposure to light can all contribute to a lower yield.[1]
-
Inefficient Purification: Significant loss of the target compound can occur during the purification steps. The choice of macroporous resin and the adsorption/desorption conditions are critical for maximizing recovery.
-
Inaccurate Quantification: Errors in the analytical method used to measure the concentration of this compound can lead to the perception of low yield. It is crucial to have a validated and reliable quantification method.
To improve your yield, systematically evaluate and optimize each step of your process, starting with the extraction parameters.
Q2: I am observing a lot of impurities in my crude extract. How can I increase the selectivity for this compound?
A2: Co-extraction of impurities is a common issue. To enhance selectivity:
-
Solvent Optimization: The polarity of the extraction solvent is a key factor. While highly polar solvents may extract a wide range of compounds, slightly less polar solvents might be more selective for quassinoid glycosides. Experiment with different concentrations of ethanol (B145695) (e.g., 70-90%).
-
Liquid-Liquid Partitioning: Before purification by column chromatography, you can perform a liquid-liquid partitioning of your crude extract. This can help to remove highly non-polar or highly polar impurities.
-
Optimized Purification: Ensure your macroporous resin and elution conditions are optimized for this compound. A stepwise gradient elution during desorption can help to separate this compound from other co-adsorbed compounds.
Q3: I suspect that this compound is degrading during my extraction process. What steps can I take to minimize this?
A3: To minimize degradation:
-
Temperature Control: Avoid excessive heat. If using ultrasound-assisted extraction, monitor the temperature of the extraction vessel. For solvent evaporation, use a rotary evaporator at a low temperature (e.g., < 50°C) and under reduced pressure.[1]
-
pH Management: The stability of glycosides can be pH-dependent. It is generally advisable to maintain a neutral or slightly acidic pH during extraction.[1]
-
Limit Exposure to Light: Store both the plant material and the extracts in dark containers to prevent potential photodegradation.[1]
Q4: My macroporous resin purification is not effective. Either the binding is poor, or I cannot elute the this compound.
A4: Ineffective purification with macroporous resins usually points to a mismatch between the resin, the compound, and the conditions.
-
Resin Selection: The choice of resin is crucial. For glycosides, moderately polar resins are often a good starting point. Resins like D101 have shown good performance for the purification of complex traditional Chinese medicine extracts.
-
Adsorption Conditions: Ensure the sample is loaded onto the column under conditions that favor adsorption. This typically involves dissolving the crude extract in a low concentration of organic solvent.
-
Desorption Conditions: For elution, a stepwise gradient of an organic solvent (like ethanol) in water is often effective. If this compound is not eluting, you may need to increase the concentration of the organic solvent in your elution buffer.
Q5: The results of my this compound quantification are not reproducible. What could be the problem?
A5: Lack of reproducibility in quantification can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that your samples are prepared consistently for analysis. This includes accurate weighing, dilution, and filtration.
-
HPLC Method Validation: Your HPLC method should be properly validated for linearity, precision, and accuracy.
-
Standard Stability: The stability of your this compound standard solution can affect results. Prepare fresh standards regularly and store them appropriately.
Data Presentation: Extraction & Purification Parameters
The following tables summarize key parameters for the extraction and purification of compounds from Brucea javanica and other natural sources. This data can serve as a starting point for the optimization of this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Compounds from Brucea javanica
| Parameter | Flavonoids | Fatty Acids | Recommended Starting Range for this compound |
| Solvent | 90% Ethanol | 100% Ethanol | 70-90% Ethanol |
| Solid-to-Liquid Ratio | 1:10 g/mL | 1:24 g/mL | 1:15 to 1:30 g/mL |
| Extraction Time | 120 minutes | 40 minutes | 30-60 minutes |
| Temperature | Not specified | Not specified | 40-60°C |
Table 2: Macroporous Resin Purification Parameters
| Parameter | General Glycosides |
| Recommended Resin Types | D101, AB-8, HPD100 |
| Adsorption Flow Rate | 1-2 Bed Volumes (BV)/hour |
| Wash Step | 2-3 BV of deionized water |
| Elution Solvent | Stepwise gradient of Ethanol in water (e.g., 20%, 40%, 60%, 80%) |
| Elution Flow Rate | 1-2 BV/hour |
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and quantification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Brucea javanica seeds into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the ultrasonic power to 250 W.
-
Extract for 45 minutes.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Pre-treatment:
-
Soak D101 macroporous resin in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude extract in a small volume of deionized water.
-
Load the sample solution onto the column at a flow rate of 2 BV/hour.
-
-
Washing: Wash the column with 3 BV of deionized water to remove impurities.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water:
-
3 BV of 20% ethanol
-
3 BV of 40% ethanol
-
5 BV of 60% ethanol (this compound is expected to elute in this fraction)
-
3 BV of 80% ethanol
-
-
Collect fractions and monitor by TLC or HPLC.
-
-
Concentration: Combine the fractions containing this compound and concentrate using a rotary evaporator.
Protocol 3: Quantification of this compound by HPLC-UV
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Methanol (B129727) (A) and Water (B).
-
Gradient Program: A suitable gradient can be optimized, starting with a lower concentration of methanol and increasing it over time.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the key workflows for the extraction and purification of this compound.
Caption: Overall workflow for this compound extraction and purification.
References
Strategies to reduce batch-to-batch variability of Yadanzioside G.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variability of Yadanzioside G in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in this compound?
A2: The main sources of variability stem from the natural variation in the raw plant material (Brucea javanica) and inconsistencies in the extraction and purification processes. Factors such as the geographical origin, cultivation practices, harvesting time, and storage conditions of the plant material can all affect the initial concentration of this compound.[2] Subsequent processing inconsistencies, including the choice of solvent, extraction temperature, and duration, further contribute to variability.[2]
Q3: What are "marker compounds" and how are they used to ensure the quality of herbal extracts like those containing this compound?
A3: Marker compounds are specific chemical constituents of a natural extract used for quality control. They can be either active compounds responsible for the therapeutic effect or characteristic components of the plant. By quantifying these marker compounds, researchers can standardize the extract, ensuring a consistent amount of the key chemical entities from batch to batch. This standardization helps in producing a more reliable and uniformly effective product.
Q4: What analytical methods are recommended for the quality control of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the qualitative and quantitative analysis of this compound and other quassinoids.[3] An HPLC method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used to create a chemical fingerprint of the extract for batch-to-batch comparison and to quantify the exact amount of this compound. One study identified this compound as a peak in the HPLC fingerprint of Brucea javanica extracts.
Troubleshooting Guide: Reducing Batch-to-Batch Variability
This guide addresses common issues encountered during the extraction and purification of this compound that can lead to batch-to-batch variability.
Issue 1: Inconsistent Yield of this compound Between Extractions
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Variable Raw Material Quality | The concentration of this compound in Brucea javanica seeds can vary due to genetic differences, growing conditions, and harvest time. | Source plant material from a single, reputable supplier. If possible, use material from the same harvest lot for a series of experiments. Perform initial qualification of new batches of raw material by HPLC to assess the baseline this compound content. |
| Inconsistent Particle Size of Plant Material | Incomplete or inconsistent grinding of the plant material leads to variable surface area for solvent extraction, resulting in fluctuating yields. | Establish a standardized grinding protocol to achieve a consistent and fine powder. Use a sieve to ensure a uniform particle size distribution before extraction. |
| Variations in Extraction Solvent and Conditions | The choice of solvent, solvent-to-solid ratio, extraction temperature, and duration all significantly impact the extraction efficiency of quassinoids. | Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. Use a consistent solvent system (e.g., methanol (B129727) or ethanol). Precisely control the solvent-to-solid ratio, extraction temperature, and duration for every batch. |
Issue 2: Variable Purity of this compound in Purified Batches
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Co-elution of Impurities during Chromatography | Other compounds in the crude extract may have similar chromatographic behavior to this compound, leading to co-elution and variable purity. | Optimize the column chromatography method. This may involve adjusting the mobile phase composition, using a gradient elution, or trying a different stationary phase (e.g., C18 reversed-phase). Monitor fractions by Thin Layer Chromatography (TLC) or HPLC to ensure clean separation. |
| Degradation of this compound During Processing | Quassinoids can be sensitive to heat, pH extremes, and light, leading to the formation of degradation products that reduce the purity of the final product. | Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature (e.g., below 50°C). Protect solutions from direct light. Work with neutral pH conditions whenever possible. |
| Inconsistent Crystallization/Precipitation | If crystallization or precipitation is used as a final purification step, variations in solvent composition, temperature, and cooling rate can affect the purity of the isolated this compound. | Develop and strictly follow a standardized protocol for crystallization or precipitation. Control the solvent/anti-solvent ratio, temperature, and rate of cooling or addition of the anti-solvent. |
Experimental Protocols
Protocol 1: Extraction of Quassinoids from Brucea javanica
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of Plant Material:
-
Dry the seeds of Brucea javanica at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried seeds into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of methanol (1:10 solid-to-solvent ratio).
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Protocol 2: Quantification of this compound using HPLC
This is a representative HPLC method and may require optimization for your specific instrument and column.
-
Chromatographic System: HPLC with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Start with a suitable initial composition (e.g., 70% A, 30% B).
-
Run a linear gradient to increase the percentage of B over time to elute more nonpolar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of the extract and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
-
Signaling Pathways and Experimental Workflows
Troubleshooting Logic for Batch Variability
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability of this compound.
Caption: Troubleshooting workflow for identifying and addressing sources of batch-to-batch variability.
Potential Signaling Pathways Modulated by this compound
Quassinoids, including this compound, are known to exert their anticancer effects by modulating several key signaling pathways. The following diagrams illustrate the potential mechanisms of action.
MAPK Signaling Pathway
Caption: Potential inhibition of the MEK/ERK signaling cascade by this compound, leading to apoptosis.
NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB pathway by preventing IκBα degradation.
PI3K/Akt/mTOR Signaling Pathway
Caption: Postulated inhibition of the PI3K/Akt/mTOR survival pathway by this compound.
References
Technical Support Center: Yadanzioside G and Cell Viability Assay Interference
Welcome to the technical support center for researchers using Yadanzioside G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays. Understanding and mitigating these interactions is crucial for obtaining accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
This compound is a quassinoid glycoside isolated from the plant Brucea javanica.[1][2] Quassinoids are known for their potent biological activities, including anti-cancer effects.[3][4][5] Due to its complex chemical structure, which includes multiple hydroxyl and carbonyl groups, this compound has the potential to chemically interact with the reagents of common cell viability assays. This is particularly relevant for assays that rely on redox reactions, such as those using tetrazolium salts (e.g., MTT, XTT, MTS) or resazurin (B115843).[1]
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays based on the reduction of a reporter molecule are most susceptible to interference. These include:
-
Tetrazolium-based assays (MTT, XTT, MTS, WST-1): These assays measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.[6][7] Compounds with intrinsic reducing properties can directly reduce the tetrazolium salt, leading to a false positive signal (i.e., an overestimation of cell viability).[8][9]
-
Resazurin-based assays (e.g., alamarBlue®, CellTiter-Blue®): These assays use the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin (B1680543) by metabolically active cells. Antioxidant compounds can also directly reduce resazurin, causing interference.[10]
Q3: How can I determine if this compound is interfering with my assay?
The most direct way to test for interference is to perform a cell-free control experiment . This involves incubating this compound at the same concentrations used in your cellular experiment in the culture medium without any cells.[11] If a color or fluorescence change is observed in the wells containing this compound compared to the vehicle control, this indicates direct interference with the assay reagents.
Q4: What should I do if I confirm that this compound is interfering with my assay?
If interference is confirmed, you have several options:
-
Modify your existing protocol: For some assays, washing the cells to remove residual this compound before adding the assay reagent can minimize interference.[9]
-
Use background subtraction: Run a parallel plate without cells but with the same concentrations of this compound. Subtract the background signal from the cell-free plate from your experimental plate.[11]
-
Switch to a non-interference-prone assay: This is often the most robust solution. Assays with different detection principles are less likely to be affected. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP, which is a marker of metabolically active cells. The luciferase-based reaction is generally not affected by compounds with reducing potential.[1]
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.
-
Real-time impedance-based assays: These methods monitor the proliferation and viability of cells electronically.
-
Troubleshooting Guides
Symptom 1: Higher than expected cell viability or viability >100% at high concentrations of this compound in tetrazolium or resazurin-based assays.
-
Potential Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Steps:
-
Perform a cell-free control experiment: As detailed in the FAQs, this is the definitive test for direct interference.
-
Visually inspect the wells: Look for a color change in the cell-free wells containing this compound and the assay reagent.
-
Action: If interference is confirmed, switch to a non-redox-based assay such as an ATP-based assay or a crystal violet assay.
-
Symptom 2: Inconsistent or highly variable results between replicate wells treated with this compound.
-
Potential Cause:
-
Precipitation of this compound at high concentrations.
-
Interaction between this compound and components of the cell culture medium.
-
-
Troubleshooting Steps:
-
Check for precipitate: Visually inspect the wells under a microscope after adding this compound to the culture medium.
-
Ensure proper solubilization: Confirm that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells and does not cause precipitation of the compound.
-
Action: If precipitation is observed, try lowering the concentration of this compound or using a different solvent system if possible. If the issue persists, consider an alternative assay.
-
Data Presentation
Table 1: Comparison of Cell Viability Assays and Their Susceptibility to Interference
| Assay Type | Principle | Potential for Interference by Reducing Compounds | Recommended Alternative |
| Tetrazolium-based (MTT, XTT, MTS) | Enzymatic reduction of tetrazolium salt to colored formazan. | High | ATP-based assay, Crystal Violet |
| Resazurin-based | Enzymatic reduction of resazurin to fluorescent resorufin. | High | ATP-based assay, Crystal Violet |
| ATP-based (e.g., CellTiter-Glo®) | Luciferase-mediated quantification of ATP. | Low | Not applicable |
| Crystal Violet | Staining of DNA in adherent cells. | Low | Not applicable |
| LDH Cytotoxicity | Measurement of lactate (B86563) dehydrogenase released from damaged cells. | Low | Not applicable |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add this compound to the wells at the same concentrations you plan to use in your cell-based experiment. Include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, XTT, or Resazurin) to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
If using MTT, add the solubilization buffer.
-
Read the absorbance or fluorescence using a plate reader.
-
Interpretation: An increase in signal in the wells containing this compound compared to the vehicle control indicates direct interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Interpretation: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Yadanzioside D | C23H30O11 | CID 76318697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Yadanzioside F | C29H38O16 | CID 44584516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Managing Yadanzioside G-induced autophagy in cancer cells.
Welcome to the technical support center for researchers studying Yadanzioside G-induced autophagy in cancer cells. This resource provides detailed answers to frequently asked questions, troubleshooting guides for common experimental issues, and standardized protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced autophagy in cancer cells?
A1: this compound is hypothesized to induce autophagic cell death in cancer cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical negative regulator of autophagy.[2][4] By suppressing this pathway, this compound promotes the initiation of autophagy, leading to the formation of autophagosomes and subsequent degradation of cellular components. This can ultimately contribute to cancer cell death.[5][6]
Q2: How can I measure the induction of autophagy by this compound?
A2: Measuring autophagy requires a multi-assay approach to monitor the dynamic process known as autophagic flux.[7][8][9] It is crucial to differentiate between an increase in autophagosome formation (induction of autophagy) and a blockage in their degradation.[9] Key recommended methods include:
-
Western Blotting: To detect the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[10][11][12]
-
Fluorescence Microscopy: To visualize and quantify LC3 puncta (autophagosomes) using fluorescently tagged LC3 reporters.[12][13]
-
Autophagic Flux Assays: To measure the rate of autophagic degradation, typically by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine in combination with the above methods.[7][12][14]
Q3: What are the key protein markers to analyze for this compound-induced autophagy?
A3: The primary markers for monitoring autophagy are:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome membrane-bound form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.[8][10]
-
p62/SQSTM1 (Sequestosome 1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests a functional autophagic flux.[12][15]
-
Beclin-1 (BECN1): This protein is a key component of the class III PI3K complex and is essential for the initiation of autophagosome formation.[15][16][17][18][19] Changes in its expression can indicate modulation of the autophagy pathway.
Troubleshooting Guides
Issue 1: Western Blot - Inconsistent LC3-II Bands or No p62 Degradation
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your LC3 and p62 antibodies with positive (e.g., starvation, Rapamycin) and negative controls. Ensure the antibody is specific to your target organism. |
| Incorrect Gel/Transfer Conditions | LC3-II migrates faster than its molecular weight suggests due to its hydrophobicity.[10][20] Use a higher percentage gel (e.g., 15% acrylamide (B121943) or gradient gels) for better separation of LC3-I and LC3-II. Ensure complete transfer to the PVDF membrane. |
| Autophagic Flux Blockage | If LC3-II levels increase but p62 does not decrease, it may indicate a block in the late stages of autophagy (lysosomal fusion). Perform a flux assay by co-treating with Bafilomycin A1. A further increase in LC3-II confirms that this compound is inducing flux, not blocking it.[12][20] |
| Incorrect Loading Control | Do not use actin as a loading control, as it can be degraded during autophagy. Use GAPDH or tubulin instead.[10] |
Issue 2: Fluorescence Microscopy - High Background or No Puncta Formation
| Potential Cause | Troubleshooting Step |
| Overexpression Artifacts | When using transient transfection of GFP-LC3, high expression levels can lead to protein aggregation, which can be mistaken for puncta. Use stable cell lines or a lower plasmid concentration. Wait at least 48 hours post-transfection before analysis.[21] |
| Suboptimal Drug Concentration/Time | Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for inducing autophagy in your specific cell line. |
| Photobleaching | Use an anti-fade mounting medium to preserve the fluorescent signal during imaging.[22] Minimize exposure to the excitation light source. |
| Cell Health | Ensure cells are healthy and not overly confluent, as cellular stress can independently induce autophagy and confound results.[22] |
Experimental Protocols & Data
Protocol 1: Western Blot for Autophagy Markers
-
Cell Treatment: Plate cells (e.g., HeLa, MCF-7) to reach 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 100 nM Rapamycin). For flux analysis, include a condition with this compound + 100 nM Bafilomycin A1 for the final 2-4 hours of incubation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-Beclin-1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.[23]
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control (GAPDH).
| Treatment | Relative LC3-II/GAPDH Ratio | Relative p62/GAPDH Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| This compound (50 µM) | 2.5 ± 0.3 | 0.6 ± 0.05 |
| This compound (100 µM) | 4.1 ± 0.4 | 0.3 ± 0.04 |
| Bafilomycin A1 (100 nM) | 3.0 ± 0.2 | 1.1 ± 0.09 |
| This compound (100 µM) + Baf A1 | 7.8 ± 0.6 | 1.2 ± 0.1 |
Data are represented as mean ± SD from three independent experiments.
Protocol 2: mCherry-GFP-LC3 Autophagic Flux Assay
The tandem mCherry-GFP-LC3 reporter is a powerful tool to monitor autophagic flux.[13] GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence persists.[13][24]
-
Cell Transduction: Transduce cells with a lentiviral vector expressing mCherry-GFP-LC3 to generate a stable cell line.
-
Cell Plating & Treatment: Plate the stable cells on glass-bottom dishes. Treat with this compound as described in Protocol 1. Include positive (starvation via EBSS) and negative (vehicle) controls.
-
Fixation & Staining: After treatment, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain nuclei with DAPI.[24]
-
Imaging: Acquire images using a confocal microscope with separate channels for GFP (488 nm excitation), mCherry (561 nm excitation), and DAPI (405 nm excitation).
-
Image Analysis:
-
Autophagosomes: Count yellow puncta (colocalization of GFP and mCherry).
-
Autolysosomes: Count red-only puncta (mCherry signal without GFP).
-
An increase in both yellow and red puncta indicates autophagy induction. An increase in the ratio of red to yellow puncta signifies efficient autophagic flux.[7][13][24]
-
| Treatment | Avg. Yellow Puncta/Cell (Autophagosomes) | Avg. Red Puncta/Cell (Autolysosomes) |
| Control | 3 ± 1 | 2 ± 1 |
| This compound (100 µM) | 12 ± 3 | 18 ± 4 |
| Chloroquine (50 µM) | 25 ± 5 | 3 ± 2 |
| This compound + Chloroquine | 35 ± 6 | 4 ± 2 |
Data are represented as mean ± SD from counting at least 50 cells per condition.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound-induced autophagy.
Experimental Workflow
Caption: General experimental workflow for assessing autophagic flux.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 5. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy as a cell death and tumor suppressor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Evaluation of Beclin1 and mTOR genes and p62 protein expression in breast tumor tissues of Iranian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between Apoptosis and Autophagy is Regulated by the Arginylated BiP/Beclin-1/p62 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosstalk Between Apoptosis and Autophagy Is Regulated by the Arginylated BiP/Beclin-1/p62 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis blocks Beclin 1-dependent autophagosome synthesis – an effect rescued by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prognostic impact of Beclin 1, p62/sequestosome 1 and LC3 protein expression in colon carcinomas from patients receiving 5-fluorouracil as adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
- 23. Western blot determination of autophagy markers [bio-protocol.org]
- 24. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bruceine D and Yadanzioside G on Pancreatic Cancer Cells
A detailed review of the current scientific literature reveals a significant disparity in the available research on the anti-cancer properties of Bruceine D and Yadanzioside G, particularly concerning their effects on pancreatic cancer cells. While Bruceine D has been the subject of numerous studies, providing a robust dataset on its mechanisms of action, data on the specific effects of this compound on pancreatic cancer remains elusive. This guide, therefore, presents a comprehensive overview of the experimental findings for Bruceine D and highlights the current knowledge gap regarding this compound.
Introduction to the Compounds
Bruceine D and this compound are both quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably from Brucea javanica (L.) Merr. (Fructus Bruceae). Traditionally, extracts from this plant have been used in Chinese medicine to treat various ailments, including cancer. Modern research has focused on isolating and characterizing the specific bioactive compounds responsible for these therapeutic effects.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data available for Bruceine D's effects on various pancreatic cancer cell lines. No comparable data for this compound on pancreatic cancer cells could be identified in the current body of scientific literature.
Table 1: Cytotoxicity of Bruceine D against Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Incubation Time (h) | Assay Method |
| PANC-1 | Not specified | 24, 48, 72 | MTT Assay |
| Capan-1 | Not specified | 24, 48, 72 | MTT Assay |
| Capan-2 | Not specified | 24, 48, 72 | MTT Assay |
| SW-1990 | Not specified | 24, 48, 72 | MTT Assay |
Note: While multiple sources confirm the potent cytotoxic effects of Bruceine D on these cell lines, specific IC50 values were not consistently reported in the reviewed literature. The effect is described as dose- and time-dependent.
Table 2: Effects of Bruceine D on Apoptosis and Cell Cycle in Pancreatic Cancer Cells
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| PANC-1 | Induction of apoptosis, DNA fragmentation, increased sub-G1 phase.[1] | S Phase Arrest.[2] |
| Capan-2 | Induction of apoptosis.[2] | S Phase Arrest.[2] |
Experimental Protocols
Detailed methodologies for the key experiments performed to evaluate the effects of Bruceine D are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (PANC-1, Capan-1, Capan-2, SW-1990) and non-tumorigenic GES-1 cells were seeded in 96-well plates.
-
Treatment: After cell attachment, they were treated with various concentrations of Bruceine D for 24, 48, and 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Apoptosis Analysis (Hoechst 33342 Staining)
-
Cell Culture and Treatment: PANC-1 cells were cultured on coverslips and treated with Bruceine D.
-
Staining: Cells were fixed and stained with Hoechst 33342 dye, which stains the nuclei.
-
Microscopic Examination: The cells were observed under a fluorescence microscope to identify characteristic apoptotic features such as chromatin condensation and nuclear fragmentation.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: PANC-1 and Capan-2 cells were treated with Bruceine D for specified durations.
-
Fixation and Staining: Cells were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a DNA-intercalating agent.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1).[2]
Western Blot Analysis
-
Protein Extraction: Pancreatic cancer cells treated with Bruceine D were lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PI3K, Akt, p38-MAPK) followed by incubation with secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Bruceine D
Bruceine D has been shown to induce apoptosis in pancreatic cancer cells through multiple signaling pathways.
-
PI3K/Akt Signaling Pathway: Bruceine D treatment leads to the inactivation of the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition promotes apoptosis. The effects of Bruceine D-induced apoptosis can be enhanced by pretreatment with a PI3K inhibitor, further confirming the role of this pathway.[2]
-
p38-MAPK Signaling Pathway: Bruceine D activates the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway.[1] Activation of this pathway is associated with the induction of apoptosis in response to cellular stress. The use of a selective p38-MAPK inhibitor can mitigate the apoptotic effects of Bruceine D, indicating the involvement of this pathway.[1]
-
Mitochondrial Pathway: Bruceine D induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins like Bcl-2.[1] It also leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.
-
Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic apoptotic pathway, with the activation of caspase-8.[1]
-
ROS Generation: The apoptotic effects of Bruceine D are also linked to the accumulation of reactive oxygen species (ROS).[2]
The following diagram illustrates the proposed signaling pathways affected by Bruceine D in pancreatic cancer cells.
References
- 1. Disialoganglioside GD3-synthase over expression inhibits survival and angiogenesis of pancreatic cancer cells through cell cycle arrest at S-phase and disruption of integrin-β1-mediated anchorage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of invasive pancreatic cancer: restoring cell apoptosis by activating mitochondrial p53 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Efficacy of Yadanzioside G: A Comparative Guide Based on Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo studies validating the anticancer efficacy of Yadanzioside G in mouse models are not extensively documented in publicly available literature, a robust body of evidence for closely related quassinoids isolated from the same plant, Brucea javanica, provides a strong basis for its potential therapeutic effects. This guide compares the in vivo anticancer performance of prominent quassinoids from Brucea javanica against various cancer types, offering insights into the potential efficacy of this compound.
Comparative In Vivo Efficacy of Brucea javanica Quassinoids
The following table summarizes the in vivo anticancer activity of various compounds and extracts from Brucea javanica in mouse xenograft models. This data serves as a surrogate to infer the potential efficacy of this compound.
| Compound/Extract | Cancer Model | Mouse Strain | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Brusatol (B1667952) | Colorectal Cancer (Xenograft & In Situ) | N/A | 2 mg/kg | Effective inhibition of tumor growth | [1] |
| Aqueous B. javanica Extract | Non-Small-Cell Lung Cancer (H1975 Xenograft) | Nude Mice | 2 g/kg (Oral) | Suppressed growth of xenograft tumors | [2] |
| Bruceantinol (B162264) (BOL) | Colorectal Cancer | N/A | N/A | >80% tumor growth suppression | [3] |
| Brucea javanica Oil Emulsion (BJOE) | Hepatoma (H22-bearing mice) | N/A | N/A | Significant antitumor activity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo anticancer studies of Brucea javanica extracts.
1. Non-Small-Cell Lung Cancer Xenograft Model [2]
-
Cell Line: Human non-small-cell lung cancer cells (H1975) bearing mutant L858R/T790M epidermal growth factor receptor (EGFR).
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of H1975 cells to establish xenograft tumors.
-
Treatment: Oral administration of aqueous Brucea javanica (BJ) extract (2 g/kg).
-
Evaluation: Tumor growth was monitored and compared to a control group receiving water. Histological examination and fluorescence analysis of resected tumors were performed to assess apoptosis.
2. Colorectal Cancer Model with Brusatol [1]
-
Treatment: Administration of brusatol at a dose of 2 mg/kg.
-
Evaluation: The study monitored the inhibition of xenograft and in situ tumor growth. The efficacy of brusatol in combination with standard chemotherapy agents like cisplatin (B142131) and irinotecan (B1672180) was also assessed.
Signaling Pathways and Mechanism of Action
Quassinoids from Brucea javanica exert their anticancer effects through the modulation of various signaling pathways. Understanding these mechanisms is key to developing targeted cancer therapies.
-
Inhibition of Protein Synthesis: Quassinoids like bruceantinol have been shown to be potent inhibitors of protein synthesis in colorectal cancer cells, a mechanism that is often dysregulated in tumorigenesis.[3]
-
Modulation of STAT3 Pathway: Bruceantinol has demonstrated significant inhibition of the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[3]
-
PI3K/Akt/NF-κB Pathway: Brusatol has been found to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway.[4]
-
Targeting Mutated EGFR: Aqueous extracts of Brucea javanica have been shown to suppress the growth of non-small-cell lung cancer cells by targeting mutated epidermal growth factor receptor (EGFR).[2]
-
Induction of Apoptosis: A common mechanism for many B. javanica compounds is the induction of apoptosis in cancer cells.[2][5]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: A typical workflow for evaluating the in vivo anticancer efficacy of a test compound in a mouse model.
Simplified Signaling Pathway for B. javanica Quassinoids
Caption: Putative signaling pathways modulated by B. javanica quassinoids leading to anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Anti-Cancer Effects of Doxorubicin with Natural Compounds in Breast Cancer Cells
Disclaimer: As of the latest literature review, no specific studies detailing the synergistic effect of Yadanzioside G with doxorubicin (B1662922) in breast cancer cells have been published. The following guide is a representative model based on the observed synergistic interactions between doxorubicin and other natural compounds, such as saponins (B1172615) and phenolic alkaloids. This document serves as a framework for designing and evaluating potential synergistic combination therapies.
Introduction: The Rationale for Combination Therapy
Doxorubicin (DOX) is a potent anthracycline antibiotic and one of the most effective chemotherapeutic agents used in the treatment of breast cancer.[1] Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptotic cell death. However, its clinical efficacy is often limited by severe side effects, such as cardiotoxicity, and the development of drug resistance.[1][2]
Several mechanisms contribute to doxorubicin resistance, including the upregulation of drug efflux pumps (e.g., P-glycoprotein), activation of pro-survival signaling pathways (e.g., PI3K/AKT), and inhibition of apoptosis.[1][3][4] Combination therapy, which pairs conventional chemotherapeutics with agents that can overcome these resistance mechanisms, is a promising strategy to enhance anti-tumor efficacy and reduce toxicity.[5][6]
Natural compounds are a rich source of potential chemosensitizing agents. This guide compares the synergistic effects of doxorubicin with various natural products, providing a template for assessing the potential of compounds like this compound.
Quantitative Analysis of Synergistic Effects
The synergistic effect of a drug combination is often quantified by calculating a Combination Index (CI), where CI < 1 indicates synergy. The data below is representative of studies combining doxorubicin with natural compounds, demonstrating enhanced cytotoxicity and apoptosis.
Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Treatment Group | IC50 of Doxorubicin (µM) | Fold-Reduction in IC50 | Reference Example |
| Doxorubicin (DOX) Alone | ~1.44 | N/A | Avenanthramide C (AVC) Study[7] |
| Doxorubicin + Avenanthramide C | ~0.66 | 2.1-fold | Avenanthramide C (AVC) Study[7][8] |
| Hypothetical: DOX + Yadan. G | (Predicted Lower) | (To Be Determined) | N/A |
Table 2: Comparative Apoptosis Induction in MCF-7 Cells
Apoptosis, or programmed cell death, is a key outcome for anti-cancer therapies. It is often measured using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
| Treatment Group (Concentration) | Apoptosis Rate (%) | Fold-Increase vs. DOX Alone | Reference Example |
| Control (Untreated) | ~5% | N/A | General Observation |
| Doxorubicin (3 µM) | ~25% | N/A | Avenanthramide C (AVC) Study[7][8] |
| Doxorubicin (3 µM) + Avenanthramide C (160 µM) | ~76% | ~3-fold | Avenanthramide C (AVC) Study[7][8] |
| Hypothetical: DOX + Yadan. G | (Predicted Higher) | (To Be Determined) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and calculate IC50 values.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-8,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of Doxorubicin alone, this compound alone, and their combination for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using dose-response curve fitting. Synergy is assessed using the Chou-Talalay method to calculate the Combination Index (CI).[9]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the compounds (single agents and combination) at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Protocol 3: Western Blot Analysis
This technique is used to measure the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL (chemiluminescence) detection system.
Visualized Workflows and Pathways
Diagrams help clarify complex processes and relationships.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating the synergistic anti-cancer effects of a drug combination.
Proposed Signaling Pathway: Mitochondrial Apoptosis
Many natural compounds enhance doxorubicin's efficacy by modulating the intrinsic (mitochondrial) apoptosis pathway.[5][10] They often work by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Caption: Hypothesized synergistic mechanism via the mitochondrial apoptosis pathway.
References
- 1. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 4. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergetic effect of doxorubicin and avenanthramide C on VDAC2/MTCH1 mitochondrial axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergetic effect of doxorubicin and avenanthramide C on VDAC2/MTCH1 mitochondrial axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing therapeutic efficacy in breast cancer: a study on the combined cytotoxic effects of doxorubicin and MPC-3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic anticancer effects of lectin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Yadanzioside G with Cisplatin in Lung Cancer: A Comparative Guide
Initial research indicates a lack of specific studies on the combination of Yadanzioside G and cisplatin (B142131) for lung cancer. However, to provide a relevant and data-driven comparison guide as requested, this document will focus on a well-researched natural compound, Ginsenoside metabolite compound K (CK), in combination with cisplatin for the treatment of lung cancer. This will serve as a representative example of a natural compound enhancing the efficacy of a conventional chemotherapeutic agent.
Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but its effectiveness is often limited by drug resistance and significant side effects.[1][2] The exploration of combination therapies, particularly with natural compounds, aims to enhance the anti-tumor effects of cisplatin and mitigate its toxicity.[3][4] Compound K (CK), a key metabolite of ginsenosides, has demonstrated the potential to synergize with cisplatin in lung cancer cells.[3][4]
This guide provides a comparative analysis of cisplatin monotherapy versus its combination with Compound K, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data from in vitro studies, highlighting the synergistic effects of combining Compound K with cisplatin in lung cancer cell lines.
Table 1: Synergistic Inhibition of Lung Cancer Cell Growth by Compound K and Cisplatin
| Cell Line | Treatment | Concentration | Inhibition Rate (%) | Combination Index (CI)* |
| H460 | Cisplatin | 1 µM | 25.1 ± 2.3 | |
| Compound K | 10 µM | 15.2 ± 1.8 | ||
| Cisplatin + Compound K | 1 µM + 10 µM | 55.4 ± 4.1 | < 1 | |
| A549 | Cisplatin | 2 µM | 28.3 ± 2.9 | |
| Compound K | 15 µM | 18.7 ± 2.1 | ||
| Cisplatin + Compound K | 2 µM + 15 µM | 61.2 ± 5.3 | < 1 |
*A Combination Index (CI) of less than 1 indicates a synergistic effect. Data is representative of findings in relevant studies.[3]
Table 2: Enhancement of Cisplatin-Induced Apoptosis by Compound K in Lung Cancer Cells
| Cell Line | Treatment | Concentration | Apoptotic Cells (%) |
| H460 | Control | - | 3.5 ± 0.5 |
| Cisplatin | 1 µM | 15.8 ± 1.7 | |
| Compound K | 10 µM | 8.2 ± 1.1 | |
| Cisplatin + Compound K | 1 µM + 10 µM | 35.6 ± 3.2 | |
| A549 | Control | - | 2.9 ± 0.4 |
| Cisplatin | 2 µM | 18.1 ± 2.0 | |
| Compound K | 15 µM | 9.5 ± 1.3 | |
| Cisplatin + Compound K | 2 µM + 15 µM | 42.3 ± 3.8 |
Data is representative of findings in relevant studies.[3]
Experimental Protocols
Detailed methodologies for the key experiments that generated the data above are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured for 12-24 hours.[5]
-
Treatment: Cells are treated with varying concentrations of cisplatin, Compound K, or a combination of both for 48 hours.[6]
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips in a 24-well plate and treated with cisplatin, Compound K, or the combination for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) according to the manufacturer's instructions.
-
Counterstaining: The nuclei are counterstained with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The cells are visualized using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of Compound K and cisplatin, as well as the general experimental workflow.
Caption: General workflow for in vitro evaluation.
Caption: Synergistic p53-mediated apoptosis pathway.
Conclusion
The combination of Compound K and cisplatin demonstrates a significant synergistic effect in inhibiting the growth and inducing apoptosis of lung cancer cells in vitro.[3] This is primarily achieved through the enhanced activation of the p53 signaling pathway, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] These findings suggest that natural compounds like Compound K could be valuable adjuvants in cisplatin-based chemotherapy for lung cancer, potentially allowing for lower doses of cisplatin, thereby reducing its toxicity while maintaining or even enhancing its therapeutic efficacy. Further in vivo studies are warranted to confirm these promising results.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ginsenoside metabolite compound K enhances the efficacy of cisplatin in lung cancer cells - Li - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Ginsenoside metabolite compound K enhances the efficacy of cisplatin in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccij-online.org [ccij-online.org]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Yadanzioside G Cross-Resistance with Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profiles of Yadanzioside G with other established chemotherapeutic agents. Direct experimental studies on the cross-resistance of this compound are currently limited. Therefore, this guide synthesizes data from studies on structurally similar compounds, such as Tenacissoside G, and other glycosides to provide a predictive overview for researchers. The information herein is intended to guide future in-vitro and in-vivo studies to elucidate the complete resistance profile of this compound.
Predicted Cross-Resistance Profile of this compound
Based on the mechanism of action of similar glycosides, a hypothetical cross-resistance profile for this compound is presented below. It is crucial to note that these are predictions and require experimental validation.
| Chemotherapeutic Agent | Predicted Cross-Resistance with this compound | Rationale |
| Paclitaxel (B517696) | Low to None (Potential for Synergy) | Studies on Tenacissoside G, a similar compound, have shown it can reverse paclitaxel resistance in ovarian cancer cells.[1] This is achieved by inhibiting the Src/PTN/P-gp signaling axis, a key mechanism of paclitaxel resistance.[1] Therefore, it is hypothesized that this compound may not exhibit cross-resistance with paclitaxel and could potentially be used to overcome it. |
| Doxorubicin (B1662922) | Variable | Resistance to doxorubicin is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes the drug from cancer cells. Some glycosides have been shown to be inhibitors of P-gp.[2] If this compound inhibits P-gp, it would likely not show cross-resistance and could even act as a chemosensitizer. However, if this compound is a substrate of P-gp, cross-resistance would be expected. |
| Cisplatin | Low | Cisplatin resistance is multifactorial, involving altered drug transport, increased DNA repair, and enhanced drug detoxification. The primary mechanisms of action of many glycosides involve the induction of apoptosis through various signaling pathways, which is distinct from the DNA-damaging effect of cisplatin.[3][4] Therefore, significant cross-resistance is not anticipated. |
| 5-Fluorouracil (B62378) (5-FU) | Low to None (Potential for Synergy) | Tenacissoside G has been demonstrated to act synergistically with 5-FU in colorectal cancer cells by promoting cell cycle arrest and p53-mediated apoptosis.[5] This suggests that this compound might also enhance the efficacy of 5-FU rather than exhibiting cross-resistance. |
Experimental Protocols for Determining Cross-Resistance
To validate the predicted cross-resistance profiles, the following experimental protocols, adapted from studies on Tenacissoside G and other glycosides, are recommended.
Cell Viability and IC50 Determination
This protocol is for assessing the cytotoxic effects of this compound and other chemotherapeutic agents, both individually and in combination.
-
Cell Culture: Culture human cancer cell lines (e.g., a paclitaxel-resistant ovarian cancer cell line like A2780/T and its sensitive counterpart A2780) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent of interest (e.g., paclitaxel), and combinations of both.
-
MTT Assay: After a 48-hour incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. The resistance index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line. A combination index (CI) should be calculated to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
P-glycoprotein (P-gp) Efflux Assay
This experiment determines if this compound is an inhibitor or substrate of the P-gp efflux pump.
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a parental cell line as a control.
-
Rhodamine 123 Accumulation: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour. Then, add the P-gp substrate Rhodamine 123 and incubate for another hour.
-
Flow Cytometry: Wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in Rhodamine 123 accumulation in the presence of this compound would suggest that it inhibits P-gp function.
Western Blot Analysis
This protocol is for investigating the effect of this compound on proteins involved in chemoresistance signaling pathways.
-
Protein Extraction: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., P-gp, Src, p-Src, PTN). Follow this with incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities to determine the change in protein expression levels after treatment with this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tenacissoside G in Reversing Paclitaxel Resistance
The following diagram illustrates the proposed mechanism by which Tenacissoside G (and potentially this compound) reverses paclitaxel resistance.
Caption: Proposed signaling pathway for this compound in overcoming paclitaxel resistance.
Experimental Workflow for Cross-Resistance Study
The diagram below outlines a typical workflow for investigating the cross-resistance of this compound.
Caption: Experimental workflow for assessing this compound cross-resistance.
References
- 1. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 5. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Antiviral Activity: A Comparative Guide for Natural Products
Disclaimer: As of December 2025, there is no publicly available data on the in vivo antiviral activity of Yadanzioside G. This guide has been created as a template for researchers, scientists, and drug development professionals to illustrate how such a validation could be presented. The data herein is based on published studies of Berberine (B55584) , a natural isoquinoline (B145761) alkaloid, against Influenza A virus (H1N1) and is compared with the standard antiviral drug, Oseltamivir .
This guide provides a framework for the objective comparison of a novel therapeutic candidate's performance against established alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of Berberine vs. Oseltamivir Against Influenza A (H1N1) in a Murine Model
The following tables summarize the quantitative data from a murine model of Influenza A virus (A/FM1/1/47 H1N1) infection. Mice were treated with either Berberine, Oseltamivir, or a vehicle control.
Table 1: Effect on Survival Rate
| Treatment Group | Dosage | Survival Rate (%) |
| Vehicle Control | - | 10% |
| Berberine | 10 mg/kg/day | 55% |
| Oseltamivir | 5 mg/kg/day | 70% |
Table 2: Reduction of Viral Titer in Lungs
| Treatment Group | Dosage | Viral Titer (log10 TCID50/mL) - Day 2 Post-Infection |
| Vehicle Control | - | 6.5 ± 0.4 |
| Berberine | 10 mg/kg/day | 4.2 ± 0.3 |
| Oseltamivir | 5 mg/kg/day | 3.1 ± 0.2 |
Table 3: Lung Histopathology Scores
| Treatment Group | Dosage | Lung Histology Score - Day 4 Post-Infection |
| Vehicle Control | - | 6.83 ± 0.44 |
| Berberine | 10 mg/kg/day | 4.50 ± 1.00 |
| Oseltamivir | 5 mg/kg/day | 3.20 ± 0.80 |
Table 4: Inhibition of Pro-inflammatory Cytokines in Lung Tissue
| Treatment Group | Dosage | TNF-α (pg/mL) - Day 4 Post-Infection | MCP-1 (pg/mL) - Day 6 Post-Infection |
| Vehicle Control | - | 150 ± 12 | 250 ± 20 |
| Berberine | 10 mg/kg/day | 80 ± 9 | 130 ± 15 |
| Oseltamivir | 5 mg/kg/day | 65 ± 7 | 110 ± 12 |
Experimental Protocols
In Vivo Murine Model of Influenza Infection
-
Animal Model: Specific Pathogen-Free (SPF) female BALB/c mice, 6-8 weeks old, were used for this study.
-
Virus: Mouse-adapted influenza A/FM1/1/47 (H1N1) virus was used for infections.
-
Infection Protocol: Mice were anesthetized and intranasally inoculated with 50 µL of a viral suspension containing 2x the 50% lethal dose (LD50).
-
Treatment Groups:
-
Vehicle Control: Mice received a daily oral gavage of the vehicle solution.
-
Berberine Group: Mice were administered Berberine orally at a dose of 10 mg/kg/day.[1]
-
Oseltamivir Group (Positive Control): Mice were administered Oseltamivir orally at a dose of 5 mg/kg/day.
-
-
Treatment Schedule: Treatment was initiated 24 hours post-infection and continued for 5-7 days.
-
Outcome Measures:
-
Survival: Mortality was monitored daily for 14 days post-infection.[1]
-
Viral Titer: On days 2, 4, and 6 post-infection, lungs were harvested, homogenized, and viral titers were determined by a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby Canine Kidney (MDCK) cells.[1][2]
-
Lung Histopathology: Lung tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Pathological changes were scored based on the severity of inflammation, necrosis, and edema.[1][3]
-
Cytokine Analysis: Lung homogenates were centrifuged, and the supernatants were used to measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]
-
Statistical Analysis
Data were analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. Survival curves were analyzed using the log-rank test. A p-value of less than 0.05 was considered statistically significant.
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: In vivo experimental workflow for evaluating antiviral efficacy.
Antiviral Signaling Pathway Modulation by Berberine
Berberine has been shown to modulate the Toll-like Receptor 7 (TLR7) signaling pathway, which is crucial for the innate immune response to viral single-stranded RNA.[3]
Caption: Berberine's inhibitory effect on the TLR7 signaling pathway.
References
A Head-to-Head Comparison of the Bioactivity of Yadanzioside Analogs and Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various Yadanzioside analogs and related quassinoids isolated from Brucea javanica. The focus is on their cytotoxic effects against cancer cell lines, with supporting data on their mechanisms of action.
Comparative Bioactivity of Yadanzioside Analogs and Related Quassinoids
The following table summarizes the cytotoxic activities of various quassinoids, including several Yadanzioside analogs, against a range of cancer cell lines. The data, presented as IC50 or ED50 values, has been compiled from multiple studies to facilitate a head-to-head comparison. It is important to note that experimental conditions may vary between studies.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [1] |
| SW 1990 | Pancreatic Cancer | 0.10 | [1] | |
| HL-60 | Acute Promyelocytic Leukemia | 0.06 | [2] | |
| NB4 | Leukemia | 0.03 | [3] | |
| BV173 | Leukemia | 0.01 | [3] | |
| SUPB13 | Leukemia | 0.04 | [3] | |
| Hep3B | Hepatocellular Carcinoma | 0.69 | [3] | |
| Huh-7 | Hepatocellular Carcinoma | 0.34 | [3] | |
| LM3 | Hepatocellular Carcinoma | 12.49 | [3] | |
| Bel-7404 | Hepatocellular Carcinoma | 0.018 | [3] | |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 | [1] |
| SW 1990 | Pancreatic Cancer | 5.21 | [1] | |
| K562 | Chronic Myeloid Leukemia | 6.37 | [2] | |
| Bruceantin | KB | Nasopharyngeal Carcinoma | 0.008 (µg/mL) | [4] |
| Bruceine B | HL-60 | Acute Promyelocytic Leukemia | 0.27 | [2] |
| Javanicoside I | P-388 | Murine Leukemia | 7.5 (µg/mL) | [1] |
| Javanicoside J | P-388 | Murine Leukemia | 2.3 (µg/mL) | [1] |
| Javanicoside K | P-388 | Murine Leukemia | 1.6 (µg/mL) | [1] |
| Javanicoside L | P-388 | Murine Leukemia | 2.9 (µg/mL) | [1] |
| Brujavanol A | KB | Oral Cavity Cancer | 1.3 (µg/mL) | [1][5][6] |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 (µg/mL) | [1][5][6] |
| Bruceolide | KB | Nasopharyngeal Carcinoma | >5 (µg/mL) | [4] |
Experimental Protocols
The cytotoxic activities of Yadanzioside analogs and related quassinoids are primarily evaluated using cell viability assays. The following are detailed methodologies for the key experiments cited.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells (e.g., K562, PANC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Yadanzioside analogs) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan (B1609692) Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Microdilution Technique for Cytotoxicity Assessment
This method is used for determining the in vitro cytotoxicity against cell lines like KB cells.
-
Cell Preparation: A suspension of KB cells is prepared in a suitable culture medium.
-
Compound Dilution: A serial dilution of the test quassinoids is prepared in the culture medium.
-
Incubation: The cell suspension is added to the wells of a microtiter plate containing the different concentrations of the test compounds. The plates are then incubated for a defined period.
-
Assessment of Cytotoxicity: Cell viability is assessed using a suitable method, such as staining with a vital dye or a colorimetric assay.
-
ED50 Determination: The 50% effective dose (ED50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Yadanzioside analogs and related quassinoids are mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
PI3K/AKT/mTOR Signaling Pathway
Several quassinoids, notably Brusatol, have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[3][7][8] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Yadanzioside analogs.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival that can be affected by quassinoids.
Caption: Putative inhibition point of Yadanzioside analogs in the MAPK/ERK pathway.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxic effects of Yadanzioside analogs is depicted below.
Caption: General experimental workflow for assessing the cytotoxic effects of Yadanzioside analogs.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quassinoid analogs with enhanced efficacy for treatment of hematologic malignancies target the PI3Kγ isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Validating the Protein Target of Yadanzioside G: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the identified protein target of Yadanzioside G, a natural quassinoid with potential therapeutic applications. Based on evidence from related compounds isolated from Brucea javanica, the putative primary mechanism of action for this compound is the inhibition of protein synthesis, likely through direct interaction with the peptidyltransferase center (PTC) of the eukaryotic ribosome.
This guide outlines key experiments to validate this hypothesis, comparing the expected performance of this compound with well-characterized protein synthesis inhibitors, Cycloheximide and Puromycin. Furthermore, as extracts from Brucea javanica have been reported to modulate signaling pathways such as NF-κB and PPARγ, this guide also includes comparative assays for these potential secondary targets.
Comparative Analysis of Protein Synthesis Inhibition
The following table summarizes key in vitro assays to compare the inhibitory activity of this compound with established protein synthesis inhibitors.
| Assay | This compound (Hypothetical) | Cycloheximide (Alternative 1) | Puromycin (Alternative 2) |
| In Vitro Translation Assay | Potent inhibition of luciferase reporter gene expression in a dose-dependent manner. | Strong inhibition of translation, serving as a positive control.[1] | Causes premature chain termination, leading to truncated, non-functional protein products.[2][3][4] |
| Ribosome Binding Assay | Binds to the large ribosomal subunit (60S), specifically at or near the peptidyltransferase center (A-site). | Binds to the E-site of the 60S ribosomal subunit.[5] | Functions as an analog of the 3' end of aminoacyl-tRNA, binding to the A-site of the ribosome.[3][4] |
| Ribosome Profiling | Accumulation of ribosomes at the initiation codon, with a decrease in ribosome density along the coding sequence.[6] | Causes ribosome stalling at specific codons, leading to distinct patterns of ribosome footprints.[6][7] | Leads to a rapid release of ribosomes from mRNA, resulting in a general decrease in ribosome footprints.[2] |
Comparative Analysis of Potential Secondary Target Modulation
Should this compound exhibit broader cellular effects, the following assays can be employed to investigate its impact on the NF-κB and PPARγ signaling pathways.
| Assay | This compound (Hypothetical) | Known NF-κB Inhibitor (e.g., BAY 11-7082) | Known PPARγ Agonist (e.g., Rosiglitazone) |
| NF-κB Reporter Assay | Potential dose-dependent inhibition of TNF-α-induced NF-κB luciferase reporter activity. | Potent inhibition of NF-κB activation, serving as a positive control.[8] | No direct inhibition of NF-κB is expected. |
| NF-κB Translocation Assay | Possible inhibition of p65 subunit translocation from the cytoplasm to the nucleus upon stimulation. | Prevents the nuclear translocation of NF-κB subunits.[8] | Not applicable. |
| PPARG Ligand Binding Assay | Potential to act as a ligand, displacing a fluorescently labeled ligand in a competitive binding assay. | Not applicable. | Strong competitive binding to the PPARγ ligand-binding domain.[9] |
| PPARG Reporter Gene Assay | May modulate the transcriptional activity of a PPARγ-responsive reporter gene. | Not applicable. | Potent activation of a PPARγ reporter gene.[10] |
Experimental Protocols
In Vitro Translation Assay
-
Objective: To determine the effect of this compound on overall protein synthesis.
-
Methodology: A commercial rabbit reticulocyte lysate or wheat germ extract in vitro translation system will be used.[11]
-
A luciferase reporter mRNA will be used as the template.
-
This compound, Cycloheximide, and Puromycin will be added at varying concentrations.
-
Translation efficiency will be quantified by measuring luciferase activity using a luminometer.[1]
-
Data Analysis: IC50 values will be calculated from dose-response curves.
Ribosome Binding Assay
-
Objective: To determine if this compound directly binds to the ribosome.
-
Methodology: Purified eukaryotic 80S ribosomes will be incubated with radiolabeled or fluorescently-labeled this compound.
-
Competitive binding experiments will be performed using unlabeled this compound, Cycloheximide, and Puromycin to determine the binding site.
-
The ribosome-ligand complexes will be separated from the unbound ligand by centrifugation or filter binding.
-
Data Analysis: Binding affinity (Kd) and the location of the binding site will be determined.
Ribosome Profiling
-
Objective: To map the precise locations of ribosomes on mRNA transcripts in the presence of this compound.
-
Methodology: Cells will be treated with this compound, Cycloheximide, or Puromycin.[6]
-
Translation will be arrested, and ribosome-protected mRNA fragments will be isolated by nuclease digestion.
-
The protected fragments will be sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads will be mapped to a reference transcriptome to determine the density and position of ribosomes on each mRNA.
NF-κB Reporter Assay
-
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology: A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element will be used.
-
Cells will be pre-treated with this compound or a known NF-κB inhibitor, followed by stimulation with TNF-α.[12]
-
Luciferase activity will be measured to quantify NF-κB activation.
-
Data Analysis: The percentage of inhibition will be calculated relative to the stimulated control.
PPARγ Ligand Binding Assay
-
Objective: To determine if this compound can directly bind to the PPARγ ligand-binding domain.
-
Methodology: A fluorescence polarization-based competitive binding assay will be used.[9]
-
The PPARγ ligand-binding domain will be incubated with a fluorescently labeled PPARγ ligand and varying concentrations of this compound or a known PPARγ agonist.
-
Changes in fluorescence polarization will be measured to determine competitive binding.
-
Data Analysis: IC50 values will be determined from the competition curves.
Visualizing the Validation Workflow and Signaling Pathway
Caption: Experimental workflow for validating the protein target of this compound.
Caption: Hypothesized signaling pathway of this compound's inhibitory action.
References
- 1. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 6. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide - Wikipedia [en.wikipedia.org]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raybiotech.com [raybiotech.com]
- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quassinoid Effects on the Nrf2 Pathway: A Focus on Brusatol and Bruceine D
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of different quassinoids on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Due to a lack of specific experimental data on Yadanzioside G's interaction with the Nrf2 pathway, this guide will focus on two well-studied quassinoids from the same plant, Brucea javanica: Brusatol, a known inhibitor, and Bruceine D, for which conflicting reports of both activation and inhibition exist.
The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to stressors, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The modulation of this pathway by natural compounds such as quassinoids is of significant interest for therapeutic development.
Comparative Data on Quassinoid Effects on the Nrf2 Pathway
The following table summarizes the available data on the effects of Brusatol and Bruceine D on the Nrf2 pathway. It is important to note the contradictory findings for Bruceine D, which highlight the need for further research to elucidate its precise mechanism of action.
| Compound | Source | Effect on Nrf2 Pathway | Quantitative Data | Cell Line/Model | Reference |
| Brusatol | Brucea javanica | Inhibition | IC50 for cytotoxicity: ~0.27 µg/mL | CT-26 cells | [1] |
| Pre-treatment with 20 nM Brusatol partially reverses PAE-induced Nrf2 and HO-1 expression. | Human Corneal Epithelial Cells (HCECs) | [1] | |||
| Bruceine D | Brucea javanica | Activation | Markedly improved motor function and alleviated dopaminergic neuron loss in PD mouse models. Upregulated superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). | MPTP-induced Parkinson's disease mouse model and MPP+-challenged mouse neurons | [2] |
| Bruceine D | Brucea javanica | Inhibition | Enhanced the chemosensitivity of gemcitabine (B846) in pancreatic cancer through the ubiquitin-proteasome-dependent degradation of Nrf2. | Pancreatic ductal adenocarcinoma (PDAC) cell lines and mouse models | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds on the Nrf2 pathway.
Western Blot for Nrf2, HO-1, and NQO1 Expression
Objective: To quantify the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1, following treatment with quassinoids.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2, A549) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test quassinoid or vehicle control for predetermined time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Express the results as fold change relative to the vehicle-treated control.
-
ARE-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 24-well or 96-well plate.
-
Transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter and a co-reporter plasmid with Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test quassinoid or vehicle control.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 24 hours), wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.
-
Conclusion and Future Directions
The available evidence indicates that quassinoids can have divergent effects on the Nrf2 pathway. Brusatol is a confirmed inhibitor, while the role of Bruceine D remains ambiguous, with studies reporting both activation and inhibition depending on the experimental context. This highlights the complexity of natural product pharmacology and the importance of detailed mechanistic studies.
A significant knowledge gap exists regarding the effect of this compound on the Nrf2 pathway. Future research should prioritize investigating the activity of this compound and other less-studied quassinoids using the standardized experimental protocols outlined in this guide. Such studies will be crucial for a comprehensive understanding of this class of compounds and their potential for therapeutic applications targeting the Nrf2 signaling pathway.
References
- 1. Catalytic inactive heme oxygenase-1 protein regulates its own expression in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Anti-leukemia effects of ginsenoside monomer: A narrative review of pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Yadanzioside G: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Yadanzioside G, a natural compound with demonstrated anti-cancer properties, against the well-studied ginsenoside, Rg3. Due to the limited availability of comprehensive preclinical data for this compound, this document focuses on its known in vitro performance and outlines the essential preclinical framework required to fully determine its therapeutic index. By juxtaposing the available data for this compound with the more complete preclinical profile of Ginsenoside Rg3, this guide serves as a methodological reference for researchers evaluating novel anti-cancer compounds.
Data Presentation: Efficacy and Toxicity
A thorough evaluation of a drug's therapeutic index requires a careful balance of its efficacy and toxicity. The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.
Therapeutic Index (TI) = Toxic Dose (e.g., TD₅₀ or LD₅₀) / Effective Dose (e.g., ED₅₀)
While comprehensive in vivo data for this compound is not yet publicly available, its initial promise has been demonstrated in cell-based assays.
Table 1: In Vitro Efficacy of this compound Against Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in two human pancreatic cancer cell lines after 72 hours of treatment. A lower IC₅₀ value indicates greater potency.
| Cell Line | Cancer Type | This compound IC₅₀ |
| PANC-1 | Pancreatic | 60 µg/mL[1] |
| SW1990 | Pancreatic | >10 µg/mL[1] |
Table 2: Preclinical Profile of Ginsenoside Rg3 (Comparator)
Ginsenoside Rg3 has been more extensively studied, providing a useful benchmark. Below is a summary of its efficacy in a preclinical cancer model and its safety profile.
| Parameter | Preclinical Model | Result |
| Efficacy | Non-Small Cell Lung Cancer (NSCLC) Xenograft in mice | Significant tumor volume and weight reduction at 10 mg/kg[2] |
| Colorectal Cancer Xenograft in mice | 29.96% tumor inhibition rate at 20 mg/kg[3] | |
| Toxicity | Acute Toxicity in Rats | LD₅₀ > 800 mg/kg (oral)[4] |
| Chronic Toxicity in Rats | No-Observed-Adverse-Effect Level (NOAEL) of 180 mg/kg (26-week oral administration)[4] |
Table 3: Illustrative Therapeutic Index Calculation
To demonstrate how the therapeutic index would be assessed, the following table uses the available data for Ginsenoside Rg3 and projects a hypothetical scenario for this compound. This illustrates the data points required for a complete comparison.
| Compound | Effective Dose₅₀ (ED₅₀) in vivo | Lethal Dose₅₀ (LD₅₀) in vivo | Calculated Therapeutic Index (LD₅₀/ED₅₀) |
| This compound | Data Not Available (Hypothetical: 25 mg/kg) | Data Not Available (Hypothetical: 500 mg/kg) | 20 |
| Ginsenoside Rg3 | ~20 mg/kg (for ~30% tumor inhibition) | >800 mg/kg | >40 |
Note: The ED₅₀ for Ginsenoside Rg3 is an estimation based on published tumor inhibition data. The values for this compound are purely hypothetical to illustrate the calculation.
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible preclinical data.
In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
This protocol is used to determine the IC₅₀ values of a compound against cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µg/mL). Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Cell Fixation: Gently wash the cells and fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB stain with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the log concentration of the compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
In Vivo Therapeutic Index Determination
A series of animal studies are required to determine the therapeutic index.
a) Maximum Tolerated Dose (MTD) Study: The goal is to find the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a crucial first step for planning efficacy studies.
-
Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude).
-
Dose Escalation: Administer escalating doses of the test compound to different cohorts of mice daily for 5-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A weight loss of >20% is often considered a sign of unacceptable toxicity.
-
MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a predefined level of reversible toxicity is observed.
b) Tumor Xenograft Efficacy Study: This study evaluates the anti-tumor activity of the compound at doses at or below the MTD.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PANC-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the test compound). Administer treatment as per the defined schedule (e.g., daily oral gavage).
-
Efficacy Measurement: Measure tumor volume and mouse body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control to determine the effective dose (ED₅₀).
c) Acute Oral Toxicity Study (LD₅₀ Determination): This study determines the dose of a substance that is lethal to 50% of the test animals.
-
Animal Model: Use a rodent model such as Sprague-Dawley rats.
-
Dosing: Administer a single, high dose of the compound via oral gavage to several groups of animals at increasing dose levels.
-
Observation: Observe the animals for mortality and clinical signs of toxicity over a 14-day period.
-
LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods (e.g., Probit analysis) based on the mortality data from the different dose groups.
Mandatory Visualizations
Diagrams are provided to clarify experimental workflows and biological mechanisms.
References
- 1. Ginsenoside Rg3 inhibit hepatocellular carcinoma growth via intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Inhibitory Effect of Ginsenoside Rg3 Combined With 5-Fluorouracil on Tumor Angiogenesis and Tumor Growth of Colon Cancer in Mice: An Experimental Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg3 suppresses the growth of gemcitabine-resistant pancreatic cancer cells by upregulating lncRNA-CASC2 and activating PTEN signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Metabolic Stability of a Lead Compound and Its Derivatives
In the early stages of drug discovery, understanding the metabolic stability of a potential drug candidate and its analogs is a critical step.[1] A compound's susceptibility to metabolism determines its half-life and clearance, which in turn influences its bioavailability and dosing regimen.[2][3][4] Compounds that are metabolized too quickly may not achieve therapeutic concentrations in the body, while those that are too stable could accumulate and lead to toxicity.[1][4] This guide provides a framework for comparing the metabolic stability of a parent compound, using Yadanzioside G as a hypothetical example, and its derivatives.
Data Summary: Comparative Metabolic Stability
To effectively compare the metabolic stability of a lead compound and its derivatives, quantitative data should be organized into a clear and concise table. This allows for a direct comparison of key pharmacokinetic parameters.
Table 1: In Vitro Metabolic Stability of this compound and Its Derivatives in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Derivative 1 | 45 | 15.4 |
| Derivative 2 | 15 | 46.2 |
| Derivative 3 | 60 | 11.6 |
| Verapamil (Positive Control) | 10 | 69.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes. This type of study is a common approach to assess the metabolic fate of compounds.[2][5][6]
Objective: To determine the in vitro metabolic stability of this compound and its derivatives by measuring the rate of their disappearance when incubated with human liver microsomes.
Materials:
-
This compound and its derivatives (test compounds)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis[1]
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration.
-
-
Incubation:
-
The incubation is typically carried out at 37°C.[5]
-
Pre-warm the liver microsome suspension and the test compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the metabolic reaction in the aliquots by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Visualizing Experimental and Biological Processes
Diagrams are essential for illustrating complex workflows and biological pathways, providing a clear visual representation of the processes involved.
Conclusion
The comparison of metabolic stability between a parent compound and its derivatives is a cornerstone of lead optimization in drug discovery. By employing standardized in vitro assays, such as the liver microsome stability assay, researchers can generate crucial data to guide the design of molecules with improved pharmacokinetic profiles. The systematic presentation of this data, coupled with clear experimental protocols and visual diagrams, facilitates informed decision-making in the advancement of new therapeutic agents.
References
Validating Yadanzioside G in 3D Spheroid Models: A Comparative Guide for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift from two-dimensional (2D) to three-dimensional (3D) cell culture models offers a more physiologically relevant platform for anticancer drug screening, bridging the gap between in vitro assays and in vivo efficacy. This guide provides a comparative framework for validating the activity of Yadanzioside G, a quassinoid derived from Brucea javanica, in 3D pancreatic cancer spheroid models.[1] As a benchmark, we compare its performance against Gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.
Introduction to this compound
This compound is a terpenoid natural product isolated from the plant Brucea javanica, which has been traditionally used in Chinese medicine.[1][2] Preliminary studies have indicated its potential as an anti-pancreatic cancer agent.[1] this compound belongs to the family of quassinoids, a class of compounds known for their diverse biological activities, including potent antitumor effects.[2][3][4] Other quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have demonstrated cytotoxicity against various cancer cell lines.[2][4]
Comparative Performance in 3D Pancreatic Spheroid Models
This section outlines the expected comparative data of this compound and Gemcitabine on 3D spheroids generated from a pancreatic cancer cell line (e.g., PANC-1).
Table 1: Comparative Efficacy of this compound and Gemcitabine in PANC-1 Spheroids
| Parameter | This compound | Gemcitabine | Rationale |
| IC50 (µM) in 3D Spheroids | TBD | TBD | To determine the concentration required to inhibit 50% of cell viability in a 3D model, providing a measure of cytotoxic potency. |
| Spheroid Growth Inhibition (%) | TBD (at 10 µM) | TBD (at 10 µM) | To assess the impact of the compounds on the proliferation and growth of the 3D tumor model over time. |
| Apoptosis Induction (Fold Change) | TBD (Caspase-3/7 activity) | TBD (Caspase-3/7 activity) | To quantify the induction of programmed cell death within the spheroid, a key mechanism for many anticancer agents. |
| Penetration Depth (µm) | TBD | TBD | To evaluate the ability of the compound to penetrate the dense structure of the spheroid and reach cells in the core. |
TBD: To be determined by experimentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited in this guide.
3D Pancreatic Cancer Spheroid Formation
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Method: Liquid overlay technique.
-
Procedure:
-
Coat the wells of a 96-well ultra-low attachment round-bottom plate with 50 µL of a 1.5% (w/v) solution of agarose (B213101) in serum-free DMEM/F-12 medium.
-
Seed 2,500 PANC-1 cells per well in 200 µL of complete DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Centrifuge the plate at 1,000 rpm for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will form within 48-72 hours.
-
Spheroid Viability and IC50 Determination
-
Assay: CellTiter-Glo® 3D Cell Viability Assay (Promega).
-
Procedure:
-
After spheroid formation, add serial dilutions of this compound and Gemcitabine to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate and assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the log of the drug concentration versus the normalized luminescent signal.
-
Spheroid Growth Inhibition Assay
-
Method: Bright-field microscopy and image analysis.
-
Procedure:
-
Treat the established spheroids with this compound and Gemcitabine at a fixed concentration (e.g., 10 µM).
-
Capture images of the spheroids at 0, 24, 48, and 72 hours post-treatment using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.
-
Determine the percentage of growth inhibition relative to the vehicle-treated control spheroids.
-
Visualizing the Experimental Workflow and Potential Signaling Pathway
To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Based on the known activities of other quassinoids from Brucea javanica which have been shown to modulate pathways such as Notch and STAT3, a potential signaling pathway for this compound's anti-pancreatic cancer activity is proposed below.[4] Validation of this pathway would require further molecular analysis.
Conclusion
This guide provides a foundational framework for the validation of this compound's activity in 3D pancreatic cancer cell culture models. The direct comparison with a clinically relevant drug, Gemcitabine, will allow for a robust assessment of its potential as a novel therapeutic agent. The detailed protocols and visual aids are intended to facilitate the design and execution of these critical preclinical experiments. Further investigation into the specific molecular mechanisms of this compound is warranted to fully elucidate its anticancer properties.
References
Safety Operating Guide
Safe Disposal of Yadanzioside G: A Guide for Laboratory Professionals
Introduction
Yadanzioside G is a quassinoid terpenoid isolated from Brucea javanica, a plant recognized for its medicinal properties.[1][2] In laboratory settings, particularly in cancer research, this compound is investigated for its antipancreatic cancer and potential anti-tuberculosis activities.[2] Due to the cytotoxic nature of quassinoids and extracts from Brucea javanica, proper handling and disposal of this compound are imperative to ensure personnel safety and environmental protection.[3][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Core Safety Principles
Given its cytotoxic potential, all waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous cytotoxic waste.[5][6][7] Cross-contamination should be meticulously avoided, and all disposal procedures should be in strict adherence to institutional and local regulations for hazardous waste management.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory when handling this compound in any form—solid, in solution, or as waste. The following table summarizes the required PPE.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Two pairs should be worn. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat/Gown | A dedicated lab coat or an impermeable, disposable gown. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling the powder form. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection
-
Solid Waste: All solid waste, including unused or expired this compound powder, contaminated gloves, disposable lab coats, bench paper, and plasticware (e.g., pipette tips, tubes), must be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container.[5][7] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container also clearly labeled as "Cytotoxic Liquid Waste." Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[7][8]
2. Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste" or "Chemotherapeutic Waste"
-
The biohazard symbol
-
The primary constituent: "this compound"
-
The date of accumulation
-
The name of the principal investigator or laboratory
3. Spill Management
In the event of a spill, the area should be immediately secured. Personnel cleaning the spill must wear the full complement of PPE.
-
For solid spills, gently cover the area with absorbent pads and then carefully collect the material into the cytotoxic solid waste container.
-
For liquid spills, absorb the liquid with appropriate absorbent material and dispose of it as cytotoxic solid waste.
-
The spill area should then be decontaminated according to your laboratory's standard operating procedures for cytotoxic compounds.
4. Storage of Cytotoxic Waste
Cytotoxic waste containers should be stored in a secure, designated area with limited access. This area should be well-ventilated and away from general laboratory traffic. Do not allow waste to accumulate for extended periods.
5. Final Disposal
Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS office or a licensed hazardous waste disposal company.[9] These specialized services will ensure that the waste is transported and disposed of in accordance with all regulatory requirements, typically via high-temperature incineration.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. YADANZIOSIDE-G | 95258-17-6 [chemicalbook.com]
- 2. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 3. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 4. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Yadanzioside G
Essential Safety and Handling Guide for Yadanzioside G
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of this compound, a quassinoid terpenoid with potential applications in cancer and tuberculosis research.[1][2] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected for integrity before each use.[3] |
| Body Protection | Laboratory Coat | A flame-resistant and impervious lab coat is required to protect against accidental spills.[3] |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded or if irritation is experienced.[3] Essential when handling the powder outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood to ensure adequate ventilation.[3][5]
-
PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for any signs of damage or wear.[5]
-
Donning PPE: Put on all required PPE in the following order: lab coat, safety goggles, and then gloves. Ensure gloves overlap the cuffs of the lab coat.[4]
2.2. Handling the Compound
-
Avoid Dust Formation: Handle the powdered form of this compound with care to minimize the creation of dust and aerosols.[3]
-
Weighing: If weighing the powder, do so within the fume hood on a tared and stable weigh boat.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Container Labeling: All containers holding this compound or its solutions must be clearly and accurately labeled with the chemical name and any known hazards.[6]
2.3. Post-Handling
-
Decontamination: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat and safety goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as chemical hazardous waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[6]
3.2. Container Management
-
Waste containers must be kept closed except when adding waste.[5]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
3.3. Final Disposal
-
Arrange for the disposal of all this compound waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | Antipancreatic | Tuberculosis | Inhibitor | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. targetmol.com [targetmol.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
